Fz7-21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C83H114N18O23S2 |
|---|---|
Molecular Weight |
1796.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI Key |
IAZGQQUTTRFISH-AXEDDYHBSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Fz7-21 Mechanism of Action in Wnt Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (FZD7), a key receptor in the Wnt signaling pathway, is frequently overexpressed in a multitude of cancers, where it plays a pivotal role in tumor initiation, progression, and the maintenance of cancer stem cells.[1] The synthetic peptide, Fz7-21, has emerged as a potent and selective antagonist of FZD7, offering a valuable tool for both basic research and therapeutic development.[1][2] Identified through phage display library screening, this compound selectively targets the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[1] This interaction inhibits the canonical Wnt/β-catenin pathway, demonstrating potential in disrupting stem cell function and targeting cancer cells.[1] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative activity, and the experimental protocols for its characterization.
Mechanism of Action
This compound employs a unique inhibitory mechanism against the FZD7 receptor. Rather than directly competing with Wnt ligands for the binding site, this compound interacts with a previously uncharacterized site on the FZD7 CRD.[1][3] This binding event induces a conformational change in the receptor, which in turn deactivates the FZD7 dimer.[1][3] The altered conformation of the FZD7 CRD and the architecture of its lipid-binding groove prevent the formation of the essential ternary complex between the Wnt-3a ligand, the FZD7 receptor, and the LRP6 co-receptor.[1][3][4] The disruption of this complex is a critical step in halting the activation of the canonical Wnt/β-catenin signaling cascade.[1][3][5]
The canonical Wnt pathway, when activated, leads to the stabilization and nuclear translocation of β-catenin.[6] In the nucleus, β-catenin associates with TCF/LEF transcription factors to initiate the transcription of target genes involved in cell proliferation and survival.[7] By preventing the initial receptor activation step, this compound effectively blocks the downstream accumulation of β-catenin.[5][8][9]
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for this compound and its dimeric form (dthis compound).
| Parameter | Species/Cell Line | Value | Assay Conditions/Description | Reference |
| IC50 | Human (HEK293-TB) | ~100 nM | Inhibition of WNT3A-stimulated Wnt/β-catenin signaling (TOPbrite reporter assay) | [5][7][8] |
| IC50 | Mouse (L cells) | 50 nM | Blocking WNT3A-mediated stabilization of β-catenin | [5][8][9] |
| EC50 | Human | 58 nM | Binding to FZD7 Cysteine-Rich Domain (CRD) | [5][10][11] |
| EC50 | Mouse | 34 nM | Binding to FZD7 Cysteine-Rich Domain (CRD) | [5][10] |
| KD | Human | Low nanomolar | Surface Plasmon Resonance (SPR) with FZD7 CRD | [10] |
Signaling Pathways and Experimental Visualizations
To further elucidate the mechanism of this compound, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, the inhibitory action of this compound, a typical experimental workflow for its characterization, and the logical model of its inhibitory action.
Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
A typical experimental workflow for characterizing this compound.
Logical model of this compound-mediated inhibition of FZD7.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
TOPFlash/TOPbrite Luciferase Reporter Assay
This assay is utilized to quantify the activity of the canonical Wnt/β-catenin signaling pathway.[7]
-
Objective : To determine the IC50 of this compound in inhibiting Wnt3a-induced Wnt/β-catenin signaling.[7]
-
Materials :
-
Protocol :
-
Cell Seeding : Seed HEK293-TB cells in a 96-well plate to achieve 80-90% confluency at the time of assay.[12]
-
Peptide Treatment : On the following day, replace the medium with fresh serum-free medium containing various concentrations of this compound or a negative control peptide (e.g., Fz7-21S). Incubate for 1-2 hours.[12]
-
Wnt Stimulation : Add recombinant Wnt3a to a final concentration of 50 ng/mL to all wells, except for the unstimulated control.[12][13]
-
Incubation : Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.[12]
-
Lysis and Luciferase Measurement : After incubation, lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.[7][10]
-
Data Analysis : Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.[7][12]
-
Western Blot for β-catenin Stabilization
This method is used to qualitatively and semi-quantitatively assess the levels of stabilized β-catenin in the cytoplasm.[2]
-
Objective : To determine the effect of this compound on Wnt3a-induced β-catenin accumulation.[7]
-
Materials :
-
Mouse L cells or other suitable cell lines[7]
-
Recombinant Wnt3a[7]
-
This compound peptide[7]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[14]
-
Protein assay kit (e.g., BCA assay)[7]
-
Primary antibody against β-catenin and a loading control (e.g., β-actin)[2]
-
HRP-conjugated secondary antibody[7]
-
Chemiluminescent substrate and imaging system[7]
-
-
Protocol :
-
Cell Culture and Treatment : Culture cells and treat with recombinant Wnt3a in the presence or absence of various concentrations of this compound for a specified time (e.g., 3 hours).[2][7]
-
Cell Lysis : Wash cells with cold PBS and lyse them on ice with lysis buffer.[2][7]
-
Protein Quantification : Determine the protein concentration of the cell lysates.[2][7]
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[2][7]
-
Immunoblotting : Block the membrane and then incubate it with the primary antibody against β-catenin overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.[2][7]
-
Detection : Detect the protein bands using a chemiluminescent substrate and an imaging system.[2][7]
-
Analysis : Reprobe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software.[4][7]
-
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.[7]
-
Objective : To determine the binding affinity (KD) of this compound to the FZD7 CRD.[7][10]
-
Materials :
-
Protocol :
-
Immobilization : Immobilize the purified FZD7 CRD protein onto the sensor chip.[1][10]
-
Analyte Injection : Inject varying concentrations of this compound over the sensor surface at a constant flow rate.[1][10]
-
Data Acquisition : Measure the binding response in real-time as response units (RU). Monitor both the association and dissociation phases.[1][10]
-
Data Analysis : Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[13]
-
Therapeutic Potential and Future Directions
The selective inhibition of FZD7 by this compound holds significant therapeutic promise, particularly in the field of oncology.[1] FZD7 is overexpressed in a variety of cancers, including triple-negative breast cancer, colorectal cancer, and hepatocellular carcinoma, and is implicated in promoting cancer stem cell activity.[1][14] By disrupting FZD7-mediated Wnt signaling, this compound may effectively target chemo-resistant cancer stem cell populations.[1] While in vitro and organoid studies have demonstrated the potential of this compound, further preclinical in vivo studies are necessary to establish its efficacy, toxicity, and pharmacokinetic profile for potential clinical translation.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 9. This compound - Immunomart [immunomart.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Role of Frizzled-7 in Cancer: A Technical Guide for Researchers
Executive Summary
Frizzled-7 (Fz7), a seven-transmembrane receptor, has emerged as a critical player in the initiation, progression, and metastasis of a broad spectrum of human cancers. As a key component of the Wnt signaling pathway, Fz7 is frequently overexpressed in tumor tissues, and its elevated expression often correlates with poor clinical outcomes. This technical guide provides a comprehensive overview of the multifaceted role of Fz7 in oncology, detailing its signaling mechanisms, impact on cancer hallmarks, and methodologies for its investigation. The guide is intended to serve as a valuable resource for researchers and professionals in the field of cancer biology and therapeutic development.
Introduction to Frizzled-7
Frizzled-7 is a member of the Frizzled family of atypical G protein-coupled receptors that act as primary receptors for Wnt ligands.[1] The interaction between Wnt proteins and Fz7 receptors can initiate both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling cascades, which are crucial for embryonic development and adult tissue homeostasis.[2] Dysregulation of these pathways due to aberrant Fz7 expression is a common feature in numerous malignancies, including those of the colorectum, breast, liver, and lung.[3]
Frizzled-7 Signaling Pathways in Cancer
Fz7's role in cancer is mediated through its activation of distinct downstream signaling pathways, often in a context-dependent manner.
Canonical Wnt/β-catenin Pathway
In the canonical pathway, the binding of a Wnt ligand to Fz7 and its co-receptor LRP5/6 leads to the inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK-3β, and CK1).[4] This results in the accumulation and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator with TCF/LEF transcription factors to upregulate target genes involved in cell proliferation, survival, and differentiation, such as MYC and CCND1 (Cyclin D1).[5] Notably, Fz7 can amplify canonical Wnt signaling even in cancer cells that harbor downstream mutations in APC or CTNNB1 (the gene encoding β-catenin).
Caption: Canonical Wnt/β-catenin signaling pathway initiated by Fz7.
Non-Canonical Wnt Pathways
Fz7 also activates β-catenin-independent pathways that are critical for cell polarity, migration, and cytoskeletal organization.
-
Planar Cell Polarity (PCP) Pathway: This pathway involves the recruitment of Dishevelled (Dvl) and the activation of small GTPases such as RhoA and Rac1, leading to cytoskeletal rearrangements and directed cell movement. In cancer, the Fz7-PCP axis is implicated in invasion and metastasis.
-
Wnt/Ca²⁺ Pathway: Activation of this pathway by Fz7 leads to an increase in intracellular calcium levels, which in turn activates calcium-sensitive enzymes like protein kinase C (PKC) and calmodulin-dependent kinase II (CaMKII). This pathway can influence cell adhesion and migration.
Caption: Non-canonical Wnt signaling pathways mediated by Fz7.
Frizzled-7 in Cancer Pathophysiology
Elevated Fz7 expression contributes to several key hallmarks of cancer:
-
Sustained Proliferative Signaling: Fz7-mediated activation of the canonical Wnt pathway drives the expression of cyclins and other cell cycle regulators, promoting uncontrolled cell proliferation.
-
Invasion and Metastasis: Activation of non-canonical pathways by Fz7 promotes cytoskeletal changes and the expression of matrix metalloproteinases (MMPs), enhancing cancer cell motility and invasion.
-
Cancer Stem Cell (CSC) Maintenance: Fz7 is highly expressed in cancer stem cell populations and plays a crucial role in their self-renewal and maintenance, contributing to tumor recurrence and chemoresistance.
Quantitative Data on Frizzled-7 in Cancer
The upregulation of Fz7 is a common event in many cancers, with significant implications for prognosis.
Fz7 Expression in Cancer Tissues
Immunohistochemical and transcriptomic studies have consistently shown elevated levels of Fz7 in tumor tissues compared to their normal counterparts.
| Cancer Type | Fz7 Upregulation | Method | Reference |
| Colorectal Cancer | Significantly higher mRNA levels in stage II, III, and IV tumors compared to non-tumor tissue. | qRT-PCR | |
| Colorectal Cancer | Significantly higher protein expression in cancer tissues vs. adjacent non-cancerous tissues (P < 0.001). | IHC | |
| Ovarian Cancer | Elevated mRNA expression in mesenchymal and proliferative subtypes. | TCGA RNA-seq | |
| Renal Cancer | Upregulated expression in 53 human renal tumors compared to healthy tissue. | Not specified | |
| Various Cancers | Overexpression of Fz7 protein in human tumor tissues with no expression in normal tissues. | IHC |
Fz7 Expression and Patient Survival
High Fz7 expression is often associated with a poorer prognosis for cancer patients.
| Cancer Type | Correlation with Survival | Statistical Significance | Reference |
| Colorectal Cancer | Higher Fz7 mRNA expression is associated with shorter overall survival. | P < 0.001 | |
| Colorectal Cancer | High Fz7 expression is associated with poorer overall survival (OS) and disease-free survival (DFS). | OS: P = 0.013, DFS: P = 0.010 | |
| Ovarian Cancer | Elevated Fz7 expression in certain subtypes correlates with poorer median patient survival. | Not specified |
Efficacy of Fz7-Targeted Therapeutics (Preclinical)
Several therapeutic strategies targeting Fz7 have shown promise in preclinical models.
| Therapeutic Agent | Cancer Model | Efficacy | Reference |
| Fz7-siRNA | HCT-116 colon cancer cells (in vivo) | Decreased liver metastasis by 40-50%. | |
| Anti-Fz7 antibody (clone 288.1) | Wilms tumor xenografts | Significantly inhibited tumor growth. | |
| Septuximab vedotin (F7-ADC) | Ovarian tumor xenografts | Induced tumor regression. | |
| FZD7 polypeptide vaccine | 4T1 triple-negative breast cancer model | Targeted and eradicated cancers with high Fz7 expression. | |
| SHH002-hu1 (humanized anti-Fzd7 antibody) | Non-small-cell lung cancer | Potently suppressed tumor growth. |
Experimental Protocols for Fz7 Research
Investigating the role of Fz7 in cancer requires a variety of molecular and cellular biology techniques.
siRNA-Mediated Knockdown of Fz7
This protocol describes the transient knockdown of Fz7 expression in a cancer cell line using small interfering RNA (siRNA).
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Fz7-specific siRNA and a non-targeting control siRNA
-
Lipofectamine RNAiMAX or a similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR or protein lysis and Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In one tube, dilute the Fz7 siRNA (or control siRNA) in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM. c. Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level using qRT-PCR or at the protein level using Western blotting.
Establishment of Fz7-Expressing Tumor Xenografts
This protocol outlines the generation of a subcutaneous xenograft model using cancer cells engineered to express Fz7.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Fz7-expressing cancer cells and control cells
-
Matrigel
-
Sterile PBS
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest the Fz7-expressing and control cells and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 10⁷ cells/mL).
-
Cell-Matrigel Mixture: On ice, mix the cell suspension with an equal volume of Matrigel.
-
Subcutaneous Injection: Anesthetize the mice and subcutaneously inject 100-200 µL of the cell-Matrigel mixture into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Therapeutic Intervention (Optional): Once tumors reach a certain size, mice can be randomized into treatment groups to evaluate the efficacy of Fz7-targeted therapies.
Visualization of Experimental and Logical Workflows
Caption: A typical experimental workflow for investigating the role of Fz7 in cancer.
Conclusion
Frizzled-7 is a pivotal receptor in the Wnt signaling pathway, and its aberrant expression is a key driver of tumorigenesis and metastasis in a multitude of cancers. Its role in promoting cell proliferation, invasion, and cancer stem cell maintenance makes it an attractive target for therapeutic intervention. The development of Fz7-specific antibodies, antibody-drug conjugates, and small molecule inhibitors holds significant promise for the future of cancer treatment. This technical guide provides a foundational understanding of Fz7's role in cancer and offers practical methodologies for its further investigation, aiming to facilitate the advancement of novel anti-cancer therapies.
References
- 1. uniprot.org [uniprot.org]
- 2. Frizzled7: A Promising Achilles’ Heel for Targeting the Wnt Receptor Complex to Treat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 5. A novel Frizzled 7 antibody disrupts the Wnt pathway and inhibits Wilms tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Fz7-21: A Potent and Selective Antagonist of the Frizzled-7 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Frizzled-7 (FZD7), a key receptor in the Wnt signaling pathway, is frequently overexpressed in various cancers and is integral to tumor initiation, progression, and the maintenance of cancer stem cells.[1][2][3] Fz7-21, a synthetic peptide, has emerged as a potent and selective antagonist of FZD7.[1][4] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing quantitative data on its activity, providing in-depth experimental protocols for its characterization, and discussing its potential therapeutic applications.
Introduction to this compound
This compound is a peptide antagonist, with the sequence Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2, identified through phage display library screening. It selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor. This binding event induces a conformational change in the CRD and alters the architecture of its lipid-binding groove, ultimately impairing Wnt signaling. This compound has demonstrated efficacy in inhibiting the canonical Wnt/β-catenin pathway and has shown potential in disrupting stem cell function in intestinal organoids and targeting cancer cells, including those of triple-negative breast cancer (TNBC).
Mechanism of Action
This compound exerts its antagonistic effect on FZD7 through a unique mechanism. Instead of directly blocking the binding of Wnt ligands, this compound binds to a novel site on the FZD7 CRD. This interaction induces a conformational change that deactivates the FZD7 dimer. This altered conformation prevents the formation of the critical ternary complex between Wnt-3a, FZD7, and the co-receptor LRP6, which is a necessary step for the activation of the canonical Wnt/β-catenin signaling cascade. The inhibition of this pathway leads to the degradation of β-catenin, preventing its accumulation and subsequent translocation to the nucleus, thereby suppressing the transcription of Wnt target genes.
Signaling Pathway Visualization
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Quantitative Data Presentation
The inhibitory activity and binding affinity of this compound have been quantified across various in vitro assays.
| Parameter | Species/Cell Line | Value | Assay Conditions | Reference |
| EC50 | Human FZD7 CRD | 58 nM | Binding Assay | |
| EC50 | Mouse FZD7 CRD | 34 nM | Binding Assay | |
| IC50 | HEK293 cells | ~100 nM | WNT3A stimulated Wnt/β-catenin signaling | |
| IC50 | Mouse L cells | ~50 nM | WNT3A-mediated stabilization of β-catenin | |
| Effective Concentration | LGR5+ stem cells | 200 µM (after 48h) | Disruption of stem cell function |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Wnt/β-catenin Signaling Reporter Assay (TOPflash/TOPbrite)
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.
-
Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the accumulation of β-catenin, which co-activates TCF/LEF-mediated transcription of the luciferase gene. The resulting luminescence is proportional to the pathway's activity.
-
Cell Line: HEK293-TB cells, which are HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter, are commonly used.
-
Protocol:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well plate to achieve 80-90% confluency at the time of the assay.
-
Transfection (if not using a stable cell line): Co-transfect cells with TOPflash (or FOPflash as a negative control) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Starvation (Optional): After 24 hours, replace the medium with serum-free DMEM and incubate for 4-6 hours.
-
Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add recombinant Wnt3a (e.g., 50-100 ng/mL) to stimulate the Wnt pathway.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change relative to the untreated control and plot a dose-response curve to determine the IC50 value of this compound.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding kinetics and affinity between molecules.
-
Principle: One molecule (the ligand, e.g., FZD7 CRD) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Protocol:
-
Immobilization: Immobilize purified human FZD7 CRD or other FZD CRD isoforms on a sensor chip.
-
Analyte Injection: Inject a series of concentrations of this compound in running buffer over the sensor chip surface at a constant flow rate.
-
Data Collection: Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
-
Co-Immunoprecipitation (Co-IP)
This technique is used to study the interaction between this compound and the FZD7 receptor in a cellular context.
-
Principle: An antibody against FZD7 (or an epitope tag on a recombinant FZD7) is used to pull down the receptor and any associated proteins, including this compound, from a cell lysate. The presence of this compound in the immunoprecipitated complex is then detected, typically by Western blot.
-
Protocol:
-
Cell Culture and Treatment: Culture cells expressing FZD7 to ~80-90% confluency. Treat cells with this compound (e.g., 100-500 nM) or a control peptide for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-FZD7 antibody followed by the addition of Protein A/G magnetic beads or agarose (B213101) resin to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against FZD7 and a tag on this compound (if applicable) to detect the interaction.
-
Experimental Workflow Visualization
The following diagram provides a generalized workflow for characterizing the activity of this compound.
Therapeutic Potential and Future Directions
The selective and potent antagonism of FZD7 by this compound makes it a promising candidate for therapeutic development, particularly in oncology. FZD7 is a key player in maintaining the self-renewal capacity of cancer stem cells, a population of cells often resistant to conventional chemotherapy. By disrupting FZD7-mediated Wnt signaling, this compound may effectively target these cells.
Future research should focus on preclinical in vivo studies to establish the efficacy, toxicity, and pharmacokinetic profile of this compound in various cancer models. Furthermore, exploring combination therapies where this compound is used alongside standard chemotherapeutic agents could provide a novel strategy to eradicate cancer stem cells and prevent tumor recurrence.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead for the selective targeting of the FZD7 receptor. Its unique mechanism of action, potent inhibitory activity, and selectivity make it an attractive candidate for further development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full potential of this compound in various disease contexts.
References
A Technical Guide to the Fz7-21 Peptide: Structure, Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fz7-21 peptide, a selective antagonist of the Frizzled-7 (FZD7) receptor. FZD7 is a key component of the Wnt signaling pathway and is implicated in stem cell regulation and various cancers, making it a significant target for therapeutic intervention. This document details the peptide's structure, its mechanism of action, and the experimental protocols used for its characterization.
Structure and Sequence of this compound
This compound is a synthetic peptide identified from a phage display library.[1] Its structure and sequence are well-defined, featuring specific modifications at both the N- and C-termini that are crucial for its stability and activity.
Amino Acid Sequence: The primary sequence of this compound is composed of 14 amino acids.[2]
-
One-Letter Code: Ac-LPSDDLEFWCHVMY-NH2[3]
-
Three-Letter Code: Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2[3][4]
Chemical Modifications:
-
N-terminus: The N-terminal leucine (B10760876) is acetylated (Ac).
-
C-terminus: The C-terminal tyrosine is amidated (NH2).
Molecular Formula: C83H114N18O23S2
Molecular Weight: 1796.05 g/mol
A critical structural feature of this compound is its ability to form a dimer. Crystal structure analysis of the peptide in complex with the human FZD7 Cysteine-Rich Domain (CRD) revealed that two this compound molecules can be linked by a disulfide bond via their Cysteine-10 residues. This dimeric form, referred to as dthis compound, is crucial for its potent inhibitory activity.
Quantitative Data Summary
The interaction of this compound with the FZD7 receptor has been quantified through various biochemical and cell-based assays. The data underscore the peptide's high potency and selectivity.
| Parameter | Value | Species | Assay | Reference |
| IC50 | ~100 nM | Human | Wnt/β-catenin signaling inhibition in HEK293 cells (stimulated with WNT3A) | |
| IC50 | ~50 nM | Mouse | WNT3A-mediated β-catenin stabilization in L cells | |
| EC50 | 58 nM | Human | Binding to FZD7 CRD | |
| EC50 | 34 nM | Mouse | Binding to FZD7 CRD | |
| KD | Low Nanomolar | Not Specified | Surface Plasmon Resonance (SPR) binding to FZD7 CRD |
Mechanism of Action and Signaling Pathway
This compound exerts its antagonistic effect by binding to the Cysteine-Rich Domain (CRD) of the FZD7 receptor. Unlike competitive antagonists, this compound binds to a novel, allosteric site on the FZD7 CRD. This binding induces a conformational change in the receptor, altering the architecture of its lipid-binding groove.
The ultimate effect of this conformational change is the impairment of the canonical Wnt/β-catenin signaling pathway. By altering the FZD7 structure, this compound prevents the formation of the essential Wnt-FZD7-LRP6 ternary complex, which is a critical step for signal transduction. This disruption leads to the degradation of β-catenin, preventing its accumulation in the nucleus and subsequent activation of target gene transcription.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound's binding and function relies on several key experimental methodologies.
Phage Display for Peptide Discovery
This protocol outlines the general workflow for identifying selective FZD7-binding peptides like this compound from a phage library.
Caption: Experimental workflow for the discovery and characterization of this compound.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to measure the real-time binding kinetics of this compound to the FZD7 CRD.
-
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the peptide-receptor interaction.
-
Methodology:
-
Immobilization: Recombinant FZD7 CRD is immobilized onto a sensor chip surface.
-
Analyte Injection: A series of this compound dilutions are injected across the sensor surface at a constant flow rate.
-
Detection: The change in the refractive index at the surface, which is proportional to the mass change, is monitored in real-time as response units (RU). This allows for the observation of both the association phase (peptide binding) and the dissociation phase (peptide unbinding).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model, typically a 1:1 Langmuir binding model, to calculate the kinetic parameters (ka, kd) and the affinity constant (KD).
-
Wnt Signaling Reporter Assay (TOPbrite)
This cell-based assay is used to quantify the inhibitory effect of this compound on the canonical Wnt signaling pathway.
-
Objective: To determine the IC50 value of this compound for the inhibition of Wnt-induced signaling.
-
Methodology:
-
Cell Line: HEK293-TB cells, which are engineered to contain a TCF/LEF-responsive luciferase reporter construct (TOPbrite), are used.
-
Treatment: Cells are treated with varying concentrations of the this compound peptide.
-
Stimulation: The Wnt pathway is activated by adding a recombinant Wnt ligand, such as WNT3A. A co-transfected Renilla luciferase construct is often used as an internal control for normalization.
-
Lysis and Measurement: After incubation, the cells are lysed, and the firefly (TOPbrite) and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the logarithm of the this compound concentration, and the IC50 value is determined using a nonlinear regression analysis.
-
Alanine Scanning Mutagenesis
This technique is used to identify the specific amino acid residues within this compound that are most critical for its binding to the FZD7 CRD.
-
Objective: To map the functional epitope of this compound required for FZD7 binding.
-
Methodology:
-
Library Generation: A library of this compound variants is created, where each amino acid position is systematically mutated, typically to alanine.
-
Binding Assay: The binding of each variant to the FZD7 CRD is assessed, often using a method like phage ELISA.
-
Data Analysis: The binding signal of each mutant is compared to that of the wild-type this compound peptide. A significant reduction in binding indicates that the mutated residue is important for the interaction. Residues are often categorized as critical, important, or dispensable based on the degree of binding loss upon mutation.
-
This comprehensive guide provides a detailed foundation for understanding the this compound peptide. The data and protocols presented herein are essential for researchers working on the Wnt signaling pathway and for professionals involved in the development of novel therapeutics targeting FZD7.
References
The Discovery and Development of Fz7-21: A Selective Peptide Inhibitor of the Frizzled-7 Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, is frequently overexpressed in a multitude of cancers, playing a crucial role in tumor initiation, progression, and the maintenance of cancer stem cells. Its established role in oncogenesis has positioned FZD7 as a compelling therapeutic target.[1] This technical guide details the discovery and development of Fz7-21, a synthetic peptide antagonist that has demonstrated high potency and selectivity for FZD7.[2][3] this compound was identified from a phage display library and has been shown to effectively inhibit the canonical Wnt/β-catenin signaling pathway. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and its potential as a therapeutic agent.
Introduction to Frizzled-7 and the Wnt Signaling Pathway
The Wnt signaling pathway is a critical regulator of cellular processes, including embryonic development and adult tissue homeostasis. Dysregulation of this pathway is a hallmark of numerous diseases, most notably cancer. The Frizzled (FZD) family of receptors, comprising ten members, are seven-pass transmembrane proteins that act as the primary receptors for Wnt ligands. Among these, Frizzled-7 (FZD7) is particularly implicated in cancer development and progression, with its upregulation observed in various malignancies such as colorectal cancer, hepatocellular carcinoma, and triple-negative breast cancer.
FZD7 activation, upon binding of a Wnt ligand, can initiate two main downstream signaling cascades: the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. In the canonical pathway, the binding of Wnt to FZD7 and its co-receptor, Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes involved in cell proliferation, survival, and stemness. Given its pivotal role, targeted inhibition of FZD7 represents a promising therapeutic strategy.
Discovery and Mechanism of Action of this compound
This compound is a synthetic peptide antagonist of the FZD7 receptor, identified through phage display library screening. Its peptide sequence is Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2.
Unique Binding and Inhibition Mechanism
Unlike traditional antagonists that might directly block the Wnt binding site, this compound employs a more nuanced mechanism. It binds to a novel, previously uncharacterized site on the extracellular cysteine-rich domain (CRD) of FZD7. This binding event induces a significant conformational change in the CRD, specifically altering the architecture of its lipid-binding groove.
Crystal structure analysis has revealed that this compound can form disulfide-bonded dimers via its Cys10 residue. These dimers then interact with the FZD7 CRD, stabilizing an inactive conformation of the receptor dimer. Crucially, this allosteric modulation prevents the formation of the essential ternary complex between Wnt-3a, FZD7, and the LRP6 co-receptor. The disruption of this complex formation is the key step that blocks the downstream signaling cascade of the canonical Wnt/β-catenin pathway.
Signaling Pathway Inhibition
By preventing the assembly of the Wnt-FZD7-LRP6 complex, this compound effectively halts the signal transduction that leads to the stabilization of β-catenin. Consequently, β-catenin is targeted for degradation by the destruction complex, its cytoplasmic levels decrease, and its translocation to the nucleus is prevented. This ultimately suppresses the transcription of Wnt target genes that drive tumorigenesis.
Caption: this compound binds to FZD7, preventing the Wnt-FZD7-LRP6 complex formation and subsequent β-catenin signaling.
Quantitative Data Presentation
The inhibitory potency of this compound has been quantified across various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line / System | Value | Reference |
| IC₅₀ | HEK293 cells (WNT3A stimulated) | ~100 nM | |
| IC₅₀ | Mouse L cells (WNT3A stimulated) | ~50 nM | |
| EC₅₀ | Human FZD7 CRD binding | 58 nM | |
| EC₅₀ | Mouse FZD7 CRD binding | 34 nM |
Table 2: Binding Affinity of dthis compound to FZD CRD Subclasses (SPR)
| FZD Receptor Subclass | Dissociation Constant (Kᴅ) | Reference |
| FZD7 CRD | Low-nanomolar |
Note: 'dthis compound' refers to a dimeric form of the peptide used in specific binding studies.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
TOPFlash/TOPbrite Luciferase Reporter Assay
This assay is the standard method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
-
Objective: To determine the IC₅₀ of this compound in inhibiting Wnt3a-induced signaling.
-
Principle: The assay utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a firefly luciferase gene. A co-transfected plasmid expressing Renilla luciferase serves as an internal control for transfection efficiency. Pathway activation leads to the expression of firefly luciferase, measured as a luminescent signal.
-
Protocol:
-
Cell Culture and Transfection: Seed HEK293-TB or similar reporter cells in 96-well plates. Co-transfect cells with the TOPFlash/TOPbrite (Firefly luciferase) and a Renilla luciferase control vector.
-
Treatment: After 24-48 hours, treat the cells with a range of this compound concentrations for 1 hour.
-
Stimulation: Stimulate the cells with recombinant Wnt3a (e.g., 50-100 ng/mL) for 3-6 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase reporter assay kit.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.
-
Western Blotting for β-catenin Stabilization
This method is used to assess the levels of stabilized β-catenin in the cytoplasm, a direct indicator of Wnt pathway activation.
-
Objective: To qualitatively and semi-quantitatively measure the effect of this compound on Wnt3a-induced β-catenin accumulation.
-
Protocol:
-
Cell Culture and Treatment: Culture mouse L cells or another suitable cell line and treat with various concentrations of this compound for 1 hour, followed by stimulation with recombinant Wnt3a for a specified time (e.g., 3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with a suitable lysis buffer. Scrape the cells and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the resulting cell lysates using a BCA or similar protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control like GAPDH or β-actin.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between molecules.
-
Objective: To determine the binding affinity (Kᴅ), association rate (ka), and dissociation rate (kd) of this compound to the FZD7 CRD.
-
Protocol:
-
Ligand Immobilization: Immobilize recombinant FZD7 CRD protein onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of dilutions of the this compound peptide in running buffer (e.g., HBS-EP+).
-
Data Acquisition: Inject the this compound solutions over the sensor chip surface at a constant flow rate. The binding response is measured in real-time as response units (RU). Monitor both the association and dissociation phases.
-
Regeneration: Regenerate the sensor surface between injections using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 interaction model) to calculate Kᴅ, ka, and kd.
-
Intestinal Organoid Culture Assay
This assay assesses the inhibitor's effect on stem cell function in a more physiologically relevant 3D culture system.
-
Objective: To evaluate the impact of this compound on the growth and morphology of intestinal stem cell-derived organoids.
-
Protocol:
-
Organoid Seeding: Isolate intestinal crypts from mice and embed them in Matrigel in a 24-well plate.
-
Culture and Treatment: Culture the organoids in a specialized growth medium (e.g., IntestiCult™). Once organoids have formed, treat them with different concentrations of this compound.
-
Morphological Analysis: Observe the organoids daily using a microscope. Assess key parameters such as organoid size, budding frequency, and overall viability over a period of 48-72 hours.
-
Caption: A general experimental workflow for the characterization and development of the this compound inhibitor.
Therapeutic Potential and Future Directions
The selective inhibition of FZD7 by this compound holds significant therapeutic promise, particularly in the field of oncology. Its ability to disrupt Wnt signaling in cancers where FZD7 is overexpressed makes it a valuable candidate for further development.
-
Targeting Cancer Stem Cells: FZD7 is crucial for maintaining the self-renewal capacity of cancer stem cells. By inhibiting FZD7, this compound may effectively target this chemo-resistant cell population, potentially preventing tumor recurrence.
-
Triple-Negative Breast Cancer (TNBC): The Wnt pathway is frequently dysregulated in TNBC. Targeting FZD7 with antagonists like this compound represents a promising therapeutic strategy for this aggressive breast cancer subtype.
-
Future In Vivo Studies: While in vitro and organoid studies have been promising, comprehensive preclinical studies in in vivo cancer models are necessary to establish the efficacy, toxicity, and pharmacokinetic profile of this compound. These studies are a critical next step for its potential clinical translation.
Conclusion
This compound is a potent and selective peptide-based inhibitor of the FZD7 receptor. Its unique allosteric mechanism of action, which prevents the formation of the Wnt-FZD7-LRP6 signaling complex, distinguishes it from other potential inhibitors. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. This compound serves as both a valuable research tool for interrogating the Wnt pathway and a promising therapeutic lead for cancers dependent on aberrant FZD7 signaling.
References
Fz7-21: A Technical Guide to its Antagonistic Effect on the Wnt/β-catenin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Content: This in-depth technical guide provides a comprehensive overview of the synthetic peptide Fz7-21 and its role as a selective antagonist of the Wnt/β-catenin signaling pathway. The document details the peptide's mechanism of action, presents quantitative data on its inhibitory activity, outlines detailed protocols for key experimental validation, and provides visual representations of the core signaling pathway and associated experimental workflows.
Introduction to this compound and the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is a fundamental regulator of embryonic development and adult tissue homeostasis; its aberrant activation is a known driver in numerous diseases, including various forms of cancer.[1][2] A key component of this pathway is the Frizzled-7 (FZD7) receptor, a seven-transmembrane protein that is frequently overexpressed in aggressive tumors, making it a prime therapeutic target.[1][3][4]
This compound is a synthetic peptide antagonist that was identified through phage display library screening.[1][4][5][6] It has the sequence Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2.[5][6] this compound has emerged as a potent and selective tool for inhibiting the canonical Wnt/β-catenin pathway, demonstrating potential for disrupting cancer stem cell functions.[4][5]
Mechanism of Action: Allosteric Inhibition of the Wnt Receptor Complex
This compound exerts its inhibitory effect through a unique allosteric mechanism. It selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor subclass, which also includes FZD1 and FZD2.[1][4][7][8]
Key aspects of its mechanism include:
-
No Direct Wnt Competition: this compound does not physically block the Wnt ligand-binding site on the FZD7 receptor.[3][4][5]
-
Conformational Change: Instead, it binds to a novel, previously uncharacterized site on the FZD7 CRD.[4][5][9] This interaction induces a significant conformational change in the receptor, altering the architecture of its lipid-binding groove.[5][6][7][10]
-
Disruption of Ternary Complex: The primary consequence of this conformational change is the prevention of the formation of the critical Wnt-FZD7-LRP6 ternary complex, which is the essential first step for signal transduction.[1][4][5][7][11]
-
Dimer-Mediated Deactivation: Crystal structure analysis has revealed that this compound can form disulfide-bonded dimers, which then interact with the FZD7 CRD to deactivate the FZD7 receptor dimer.[3][5][7][9]
By preventing the assembly of the signaling complex, this compound effectively blocks the entire downstream cascade, leading to the degradation of β-catenin and inhibiting its translocation to the nucleus, thereby suppressing the transcription of Wnt target genes.[7][11]
Quantitative Data Presentation
The inhibitory potency and binding affinity of this compound have been quantified in multiple in vitro assays.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Description | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| EC50 | Binding to human FZD7 CRD | 58 nM | In vitro | [1][9][12] |
| EC50 | Binding to mouse FZD7 CRD | 34 nM | In vitro | [1][9][12] |
| IC50 | Inhibition of WNT3A-stimulated Wnt/β-catenin signaling | ~100 nM | HEK293 / HEK293-TB cells | [1][3][6][10][12] |
| IC50 | Inhibition of WNT3A-mediated β-catenin stabilization | ~50 nM | Mouse L cells |[1][10][12] |
Table 2: Downstream Effects on Wnt/β-catenin Signaling
| Assay | Cell Line | Treatment | Inhibitor Conc. | Effect | Reference |
|---|---|---|---|---|---|
| TOPbrite dual-luciferase | HEK293-TB | 6 hours | 10 µM | ~80% inhibition of Wnt3a-mediated signaling | [11] |
| Western Blot | Wilms tumor cells | 48 hours | αFZD7 Ab | Decreased active β-catenin levels |[11] |
Key Experimental Protocols
Detailed methodologies are crucial for the characterization of this compound's inhibitory function.
TOP/FOP Flash Luciferase Reporter Assay
This assay is the gold standard for quantifying the transcriptional activity of the canonical Wnt/β-catenin pathway.[2][5][13] It relies on a reporter plasmid (TOPFlash) containing TCF/LEF transcription factor binding sites upstream of a firefly luciferase gene.[2][14][15] A control plasmid (FOPFlash) with mutated, non-functional binding sites is used to measure non-specific effects.[14][15]
-
Objective: To determine the IC50 of this compound in inhibiting Wnt3a-induced TCF/LEF-mediated transcription.[5]
-
Materials:
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate to reach 70-80% confluency at the time of transfection.[7]
-
Transfection: Co-transfect cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[5][8]
-
Treatment: Replace the medium with fresh serum-free medium containing a constant concentration of recombinant Wnt3a (e.g., 50 ng/mL) and serial dilutions of this compound.[1][5] Include controls: vehicle only, Wnt3a only, and Wnt3a + scrambled peptide.
-
Incubation: Incubate the cells for 16-24 hours at 37°C.[1][8]
-
Cell Lysis: Wash cells once with PBS, then add 20 µL of 1X Passive Lysis Buffer to each well.[2] Place on an orbital shaker for 15 minutes at room temperature.[2]
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.[5]
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.[7][12] Plot the normalized activity against the log concentration of this compound and use a nonlinear regression model to determine the IC50 value.[5][12]
-
Western Blot for β-catenin Stabilization
This method is used to semi-quantitatively assess the levels of stabilized β-catenin protein in the cytoplasm following treatment.[5]
-
Objective: To determine the effect of this compound on Wnt3a-induced accumulation of β-catenin.[5]
-
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., Mouse L cells) and pre-treat with varying concentrations of this compound for 1 hour.[1][5] Stimulate with Wnt3a (e.g., 100 ng/mL) for 3-6 hours.[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with IP or RIPA buffer on ice for 30 minutes.[1][16] Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet cell debris.[1][16]
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA or similar protein assay.[1][5]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1][5]
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1] Incubate the membrane with a primary antibody against total or active β-catenin overnight at 4°C.[1][5]
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and a chemiluminescence imaging system.[11] Normalize band intensities to a loading control like GAPDH or β-actin.
-
Co-Immunoprecipitation (Co-IP) for Receptor Complex Analysis
Co-IP is used to study protein-protein interactions and can be adapted to demonstrate this compound's ability to disrupt the FZD7-LRP6 interaction.
-
Objective: To qualitatively assess if this compound disrupts the Wnt3a-induced interaction between FZD7 and LRP6.
-
Protocol:
-
Cell Culture and Treatment: Culture cells with high endogenous or overexpressed levels of FZD7 and LRP6. Treat cells with vehicle, Wnt3a, or Wnt3a + this compound for a short period (e.g., 30-60 minutes) to capture the transient receptor interaction.
-
Cell Lysis: Lyse cells in a gentle, non-denaturing Co-IP lysis buffer (e.g., containing 0.1-0.5% Tween20 or NP-40) to preserve protein complexes.[16]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[16][17] Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add an antibody targeting FZD7 (or LRP6) to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to form antibody-antigen complexes.[16]
-
Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for 1-3 hours at 4°C to capture the antibody-antigen complexes.[17]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using an antibody against LRP6 (if FZD7 was the pull-down target) to detect the co-precipitated protein. A diminished LRP6 band in the this compound treated sample would indicate disruption of the complex.
-
Conclusion and Future Directions
This compound is a highly selective and potent peptide antagonist of the FZD7 receptor.[4] Its unique allosteric mechanism, which involves inducing a conformational change in the FZD7 CRD to prevent the formation of the Wnt-FZD7-LRP6 signaling complex, distinguishes it from competitive inhibitors.[4][5][9] The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug developers. This compound stands as both an invaluable research tool for dissecting the complexities of Wnt signaling and a promising therapeutic lead for targeting cancers and other diseases driven by aberrant FZD7 pathway activation.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 14. jcancer.org [jcancer.org]
- 15. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 16. assaygenie.com [assaygenie.com]
- 17. youtube.com [youtube.com]
Fz7-21: A Technical Guide for Targeting Cancer Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor. FZD7 is a critical component of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers and plays a pivotal role in the maintenance and proliferation of cancer stem cells (CSCs).[1][2][3] This document details the mechanism of action of this compound, presents quantitative data on its inhibitory activity, outlines key experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate its application in cancer stem cell research.
Introduction to this compound
This compound is a synthetic peptide identified from a phage display library that selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor.[1][2] Its sequence is Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2.[1][4] The FZD7 receptor is often overexpressed in a variety of cancers, including triple-negative breast cancer (TNBC), colorectal cancer, and hepatocellular carcinoma.[2][3][5] This overexpression is linked to tumor initiation, progression, and the maintenance of chemo-resistant cancer stem cells.[2][3] By selectively targeting FZD7, this compound provides a valuable tool to investigate the role of Wnt signaling in CSCs and explore a potential therapeutic avenue.[2]
Mechanism of Action
This compound exerts its inhibitory effect on the canonical Wnt/β-catenin pathway through a unique allosteric mechanism. Instead of directly competing with Wnt ligands for binding, this compound interacts with a novel site on the FZD7 CRD.[1][2][6] This interaction induces a conformational change in the receptor, which deactivates the FZD7 dimer.[1][2] The key consequence of this conformational change is the prevention of the formation of the ternary signaling complex consisting of the Wnt ligand, FZD7, and the co-receptor LRP5/6.[1][7] The disruption of this complex is essential for signal transduction and ultimately blocks the downstream cascade that leads to the stabilization and nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes involved in proliferation and stem cell function.[8][9][10]
Quantitative Data Presentation
The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound, demonstrating its low nanomolar potency.
Table 1: Inhibitory and Binding Activity of this compound
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Wnt/β-catenin Signaling Inhibition | HEK293 cells | IC50 | ~100 nM | [8][9][10] |
| Wnt3a-mediated β-catenin Stabilization | Mouse L cells | IC50 | ~50 nM | [8] |
| Human FZD7 CRD Binding | - | EC50 | 58 nM | [6][8] |
| Mouse FZD7 CRD Binding | - | EC50 | 34 nM | [6][8] |
| Wnt3a-mediated Signaling Inhibition | HEK293-TB | % Inhibition (at 10 µM) | ~80% | [9] |
Table 2: Effect of this compound on Intestinal Organoid Budding
| Treatment | Concentration | % of Organoids with ≥1 Bud | Reference |
| dthis compound (dimeric) | 10 µM | ~20% | [11] |
| Fz7-21S (scrambled) | 10 µM | ~75% | [11] |
| DMSO (vehicle) | - | ~75% | [11] |
Visualizations
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the point of inhibition by this compound.
Experimental Workflow
The diagram below outlines a general workflow for evaluating the efficacy of this compound in cancer stem cell models.
Logical Relationship
This diagram illustrates the logical connections between this compound, its target, the signaling pathway, and its ultimate effect on cancer stem cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Wnt/β-catenin Signaling Reporter Assay (TOP/FOP Flash)
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.[1]
-
Objective: To determine the IC50 of this compound in inhibiting Wnt3a-induced signaling.
-
Materials:
-
HEK293T or other suitable cells.
-
TOP-Flash (contains TCF/LEF binding sites) and FOP-Flash (mutated sites, negative control) reporter plasmids.
-
Renilla luciferase plasmid (for normalization).
-
Recombinant Wnt3a protein.
-
This compound peptide and Fz7-21S (scrambled control).[11]
-
Transfection reagent (e.g., Lipofectamine).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[12]
-
Transfection: Co-transfect cells with TOP-Flash (or FOP-Flash) and Renilla luciferase plasmids according to the manufacturer's protocol.[8][12]
-
Treatment: After 24 hours, replace the medium. Pre-incubate cells with varying concentrations of this compound or Fz7-21S for 1-2 hours.[8][12]
-
Stimulation: Add recombinant Wnt3a (e.g., 50 ng/mL) to stimulate the Wnt pathway.[8][13][14] Include untreated and Wnt3a-only controls.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[8][12]
-
Lysis and Measurement: Lyse the cells and measure Firefly and Renilla luciferase activities sequentially using a luminometer.[1][12][15]
-
Data Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized activity against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
-
Western Blot for β-catenin Stabilization
This method assesses the effect of this compound on Wnt3a-induced accumulation of β-catenin.[1]
-
Objective: To determine if this compound blocks the stabilization of β-catenin.
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231).
-
Recombinant Wnt3a.
-
This compound peptide.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-β-catenin, anti-active-β-catenin, anti-GAPDH/β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate.
-
-
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with recombinant Wnt3a in the presence or absence of this compound for a specified time (e.g., 3-6 hours).[1][8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[8][9]
-
Immunoblotting: Block the membrane and incubate with the primary antibody against β-catenin overnight at 4°C.[1][9]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize bands using an ECL substrate and an imaging system.[8][9]
-
Data Analysis: Quantify band intensities using densitometry software and normalize β-catenin levels to the loading control (e.g., β-actin).[8]
-
Cell Viability / Cytotoxicity Assay (MTT or Resazurin)
This protocol is for determining the cytotoxic effects of long-term this compound treatment on cancer cell lines.[10]
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549) or other cancer cell lines.[10]
-
This compound peptide, dissolved in DMSO.
-
96-well plates.
-
Resazurin (B115843) sodium salt solution or MTT solution.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) to allow for long-term growth.[9]
-
Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO).[10]
-
Long-Term Incubation: Incubate cells for the desired duration (e.g., 72 hours or longer), replacing the medium with fresh this compound as needed.[9]
-
Viability Measurement: At each time point, add resazurin (or MTT) solution to each well and incubate for 1-4 hours. Measure the fluorescence or absorbance using a plate reader.[9]
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot cell viability against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[9]
-
Intestinal/Tumor Organoid Culture Assay
This assay assesses the effect of this compound on stem cell function in a 3D culture system that mimics the in vivo environment.[1]
-
Objective: To evaluate the effect of this compound on the growth and budding (a measure of stem cell activity) of organoids.[1][7]
-
Protocol:
-
Organoid Culture: Establish and culture mouse intestinal organoids or patient-derived tumor organoids according to standard protocols.
-
Treatment: Treat established organoids with this compound, a negative control (Fz7-21S), and a positive control Wnt inhibitor for 48 hours.[7]
-
Imaging and Analysis: Acquire brightfield images of the organoids. Quantify the number of organoids that have at least one bud. A reduction in budding indicates impaired stem cell function.[7]
-
In Vivo Xenograft Studies
While there are no publicly available in vivo studies for this compound, this general protocol can be adapted.[16]
-
Objective: To evaluate the anti-tumor efficacy of this compound in an animal model.
-
Protocol:
-
Tumor Implantation: Implant human cancer cells (e.g., TNBC cells) subcutaneously into immunodeficient mice.[10]
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups (vehicle control, this compound). Administer this compound via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[10]
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice.[10]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for analysis of weight and immunohistochemistry for markers like Ki-67 (proliferation) and β-catenin.[10]
-
Conclusion
This compound is a potent and selective peptide inhibitor of the FZD7 receptor, offering a highly specific tool for investigating the role of the Wnt/β-catenin pathway in cancer stem cells.[2] Its unique allosteric mechanism of action and demonstrated efficacy in disrupting stem cell function in vitro and in organoid models make it an attractive candidate for further preclinical development.[1][2] The protocols, data, and visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound in the field of oncology and stem cell biology. Further in vivo studies are necessary to establish its efficacy and toxicity profile for potential clinical translation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frizzled-7-targeting antibody-derived bifunctional protein retargets NK cells against triple-negative breast cancer cells via MICA-NKG2D axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Probing the Interaction of Fz7-21 with the Frizzled-7 Cysteine-Rich Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the binding affinity and inhibitory mechanism of the peptide antagonist Fz7-21 with its target, the Cysteine-Rich Domain (CRD) of the Frizzled-7 (FZD7) receptor. FZD7, a key component of the Wnt signaling pathway, is critically implicated in embryonic development, stem cell regulation, and the progression of various cancers.[1][2] Consequently, FZD7 has emerged as a significant target for therapeutic intervention. The peptide this compound selectively binds to the FZD7 CRD, inducing a conformational change that ultimately inhibits the canonical Wnt/β-catenin signaling cascade.[3][4]
Quantitative Analysis of this compound Binding and Activity
The interaction between this compound and the FZD7 CRD has been characterized using various biochemical and cell-based assays. The following tables summarize the key quantitative data, highlighting the peptide's high affinity and potent inhibitory activity.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Species/System | Value (nM) | Assay Conditions | Reference |
| EC50 | Human FZD7 CRD | 58 | In vitro binding assay | [3][5] |
| EC50 | Mouse FZD7 CRD | 34 | In vitro binding assay | [3][5] |
| IC50 | Human HEK293-TB cells | 100 | Inhibition of WNT3A-stimulated Wnt/β-catenin signaling | [3][6] |
| IC50 | Mouse L cells | 50 | Inhibition of WNT3A-mediated β-catenin stabilization | [3][6] |
Table 2: Binding Kinetics and Selectivity of Dimeric this compound (dthis compound) for Frizzled CRD Isoforms
Data obtained via Surface Plasmon Resonance (SPR) shows a clear selectivity of a dimeric version of this compound for the FZD7 receptor subclass (FZD1, 2, and 7).[3]
| Frizzled Receptor CRD | Kd (nM) |
| hFZD1 | 21.3 |
| hFZD2 | 42.4 |
| hFZD4 | >1000 |
| hFZD5 | 114 |
| hFZD7 | 10.3 |
| hFZD8 | >1000 |
FZD7 Signaling and Mechanism of this compound Inhibition
The canonical Wnt/β-catenin signaling pathway is initiated when a Wnt ligand binds to a Frizzled receptor and its co-receptor, LRP5/6.[1][7] This interaction leads to the recruitment of the Dishevelled (Dvl) protein, which in turn inhibits the "destruction complex" responsible for the degradation of β-catenin.[1] As β-catenin accumulates in the cytoplasm, it translocates to the nucleus, where it acts as a transcriptional co-activator for target genes involved in cell proliferation and differentiation.[8]
This compound exerts its antagonistic effect not by directly competing with Wnt ligands for binding to the FZD7 CRD, but by binding to a distinct site on the CRD.[4][9] This binding event induces a conformational change in the FZD7 receptor, which prevents the formation of the functional ternary signaling complex with the LRP6 co-receptor, thereby blocking downstream signal transduction.[1][9]
Key Experimental Protocols
The characterization of this compound's binding affinity and functional activity relies on a number of key experimental methodologies.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time binding kinetics and determine the affinity of interactions between molecules.[4][10]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the this compound/FZD7-CRD interaction.[3]
Methodology:
-
Immobilization: Recombinant FZD CRD-Fc fusion proteins are immobilized on a sensor chip (e.g., CM5) via amine coupling. A reference flow cell is used to subtract non-specific binding.[9]
-
Analyte Injection: Serial dilutions of the this compound peptide are injected over the sensor chip surface at a constant flow rate.[4]
-
Data Acquisition: Association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.[4]
-
Regeneration: The sensor surface is regenerated between injections using a low pH buffer to remove any bound analyte.[4]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic and affinity constants.
Luciferase Reporter Assay
This cell-based assay is used to quantify the functional inhibitory potency (IC50) of this compound on the canonical Wnt/β-catenin signaling pathway.[3]
Objective: To measure the dose-dependent inhibition of WNT3A-induced TCF/LEF transcriptional activity by this compound.[3]
Methodology:
-
Cell Seeding: HEK293-TB cells, which are engineered to contain a TCF/LEF-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, are seeded in 96-well plates.[9]
-
Compound Treatment: Cells are treated with varying concentrations of this compound.[9]
-
Pathway Stimulation: Wnt signaling is stimulated by the addition of recombinant WNT3A.[9]
-
Incubation and Lysis: Following a 6-hour incubation period, the cells are lysed to release the luciferase enzymes.[9]
-
Luminescence Measurement: Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.[9]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized data is then plotted against the logarithm of the this compound concentration, and the IC50 value is calculated using a nonlinear regression model.[3]
Co-Immunoprecipitation (Co-IP)
Co-IP is utilized to validate the interaction between this compound and the FZD7 receptor in a cellular context.[1]
Objective: To demonstrate the physical association of this compound with the FZD7 receptor in cell lysates.[1]
Methodology:
-
Cell Culture and Treatment: A suitable cell line endogenously or exogenously expressing FZD7 (e.g., HEK293T) is cultured and treated with this compound.[1]
-
Cell Lysis: Cells are lysed using a buffer optimized for preserving membrane protein complexes.[1]
-
Immunoprecipitation: An antibody targeting FZD7 (or an epitope tag on a recombinant FZD7) is added to the cell lysate and incubated to form an antibody-FZD7-Fz7-21 complex. This complex is then captured using protein A/G-conjugated beads.[1]
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads and analyzed by Western blotting to detect the presence of both FZD7 and co-immunoprecipitated this compound (if a tagged version of the peptide is used or a specific antibody is available).[1]
Alanine (B10760859) Scanning Mutagenesis via Phage ELISA
This assay helps to identify the specific amino acid residues within the this compound peptide that are critical for its binding to the FZD7 CRD.[3]
Objective: To determine the contribution of each residue in the this compound sequence to the binding interaction.[3]
Methodology:
-
Library Generation: A phage display library is created where each amino acid position in the this compound sequence is systematically mutated to alanine.[3]
-
Plate Coating: 96-well plates are coated with Fc-tagged human FZD7 CRD.[3]
-
Binding: Individual phage clones, each displaying a specific this compound alanine variant, are incubated in the coated wells.[3]
-
Washing and Detection: Unbound phages are washed away, and the remaining bound phages are detected using an anti-phage antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout.
-
Data Analysis: A reduction in the signal for a particular alanine mutant compared to the wild-type this compound indicates that the mutated residue is important for binding to the FZD7 CRD.
Conclusion
This compound is a potent and selective peptide antagonist of the FZD7 receptor, demonstrating a unique mechanism of action that involves allosteric inhibition of the Wnt/β-catenin signaling pathway. The quantitative binding and functional data, supported by detailed experimental protocols, provide a robust framework for researchers and drug development professionals. These insights are crucial for advancing our understanding of FZD7-mediated signaling and for the development of novel therapeutics targeting this pathway in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 7. Functional interaction between Wnt3 and Frizzled-7 leads to activation of the Wnt/β-catenin signaling pathway in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Fz7-21 for In Vitro Inhibition of the Wnt/β-catenin Pathway
Introduction
Fz7-21 is a synthetic peptide antagonist that potently and selectively targets the Frizzled-7 (FZD7) receptor.[1][2] FZD7, a key receptor in the Wnt signaling pathway, is frequently overexpressed in various cancers, where it plays a crucial role in tumor initiation, progression, and the maintenance of cancer stem cells.[2][3] this compound was identified from a phage display library and selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor subclass.[1] This binding induces a conformational change that ultimately impairs Wnt/β-catenin signaling, making this compound a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action
This compound employs a unique mechanism to inhibit the Wnt/β-catenin signaling cascade. Instead of directly blocking the Wnt ligand binding site, this compound binds to a novel site on the FZD7 CRD. This interaction deactivates the FZD7 dimer and, critically, prevents the formation of the ternary complex between the Wnt-3a ligand, the FZD7 receptor, and the co-receptor LRP6. The disruption of this complex is the key step that halts the downstream signaling cascade, leading to the degradation of β-catenin and the suppression of Wnt target gene transcription.
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been quantified across various in vitro assays. The effective concentration can vary depending on the cell line, experimental conditions, and the specific biological endpoint being measured.
Table 1: this compound Inhibitory Concentration (IC50) Values
| Parameter | Cell Line/System | Value | Stimulus | Reference(s) |
|---|---|---|---|---|
| IC50 | HEK293-TB cells | ~100 nM | Recombinant WNT3A |
| IC50 | Mouse L cells | ~50 nM | WNT3A | |
Table 2: this compound Binding Affinity (EC50) Values
| Parameter | Species | Value | Assay | Reference(s) |
|---|---|---|---|---|
| EC50 | Human | 58 nM | FZD7 CRD Binding |
| EC50 | Mouse | 34 nM | FZD7 CRD Binding | |
Visualized Pathways and Workflows
Signaling Pathway
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: General workflow for evaluating the in vitro effects of this compound.
Logical Cascade of this compound Action
Caption: The cascade of cellular events initiated by this compound treatment.
Experimental Protocols
This compound Peptide Handling and Reconstitution
Proper handling and storage are critical to maintain the peptide's activity.
-
Storage: Lyophilized this compound and the scrambled negative control peptide (Fz7-21S) should be stored at -20°C for short-term use and -80°C for long-term storage.
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a stock solution, for example, at 10 mM. Sonication may assist with dissolution if needed.
-
Aliquot the stock solution into single-use volumes in low-protein binding tubes to prevent repeated freeze-thaw cycles.
-
Store stock solution aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
Before use, thaw an aliquot at room temperature and dilute it to the desired working concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Cell Culture
-
Cell Lines: Cell lines with activated Wnt signaling are commonly used, such as HEK293-TB (stably expressing a TCF/LEF luciferase reporter), HCT-116, and SW480 colorectal cancer cells.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM for HEK293-TB, McCoy's 5A for HCT-116) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
TOPFlash/TOPbrite Luciferase Reporter Assay
This assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway.
-
Objective: To determine the IC50 of this compound in inhibiting Wnt3a-induced signaling.
-
Materials:
-
HEK293-TB cells (or other suitable cell line co-transfected with TOPFlash and Renilla plasmids).
-
Recombinant Wnt3a.
-
This compound peptide and Fz7-21S control.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well white, clear-bottom plate at a density of 25,000 cells/well and culture for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and Fz7-21S in culture medium. Replace the old medium with the medium containing the peptides.
-
Wnt Stimulation: Add recombinant Wnt3a to a final concentration of 50 ng/mL to stimulate the pathway. Include unstimulated controls.
-
Incubation: Incubate the cells for 6-24 hours.
-
Cell Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure both Firefly and Renilla luciferase activities using a luminometer according to the kit's protocol.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against this compound concentration and use non-linear regression to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.
-
Protocol:
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) and Fz7-21S. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
-
Protocol:
-
Seeding: Seed 2 x 10^5 cells per well in a 6-well plate and allow them to attach overnight.
-
Treatment: Treat cells with this compound at concentrations around the estimated IC50 for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for β-catenin
This protocol assesses the effect of this compound on the protein levels of β-catenin.
-
Protocol:
-
Seeding and Treatment: Seed 1 x 10^6 cells in a 60 mm dish. Treat with this compound (e.g., 200 nM) and controls for a specified time (e.g., 48 hours). If necessary, stimulate with Wnt3a for 3-6 hours prior to lysis.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Apply an ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize the β-catenin signal to the loading control to compare protein levels across treatments.
-
References
Fz7-21 Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fz7-21 is a synthetic peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2] FZD7 is frequently overexpressed in various cancers and plays a crucial role in cancer stem cell maintenance, proliferation, and migration.[3] this compound selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor, leading to the inhibition of the canonical Wnt/β-catenin signaling cascade.[1][3] These application notes provide detailed protocols and dosage guidelines for the use of this compound in in vitro studies.
This compound is a valuable tool for investigating the role of the Wnt/FZD7 axis in various biological processes, including oncology and stem cell biology. For robust and specific results, it is recommended to use a scrambled peptide, Fz7-21S, as a negative control in all experiments. Fz7-21S has the same amino acid composition as this compound but in a randomized sequence, rendering it inactive against the FZD7 receptor.
Data Presentation
This compound Peptide Information
| Characteristic | Description | Reference |
| Sequence | Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2 | |
| Negative Control | Fz7-21S (scrambled peptide) | |
| Molecular Weight | 1796.05 g/mol | |
| Molecular Formula | C83H114N18O23S2 |
In Vitro Efficacy and Binding Affinity of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 | HEK293 cells (WNT3A stimulated) | ~100 nM | |
| IC50 | Mouse L cells (WNT3A stimulated) | ~50 nM | |
| EC50 | Human FZD7 CRD binding | 58 nM | |
| EC50 | Mouse FZD7 CRD binding | 34 nM | |
| Effective Concentration | Disruption of LGR5+ stem cells | 200 µM |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for in vitro experiments.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
Application Notes: Fz7-21 Peptide Solubility and Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fz7-21 is a synthetic peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3] Its sequence is Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2.[2][4] this compound selectively binds to the extracellular cysteine-rich domain (CRD) of FZD7.[1][3][5] This interaction induces a conformational change in the FZD7 CRD, altering the architecture of its lipid-binding groove and ultimately preventing the formation of the Wnt-FZD7-LRP6 ternary complex required for downstream signal activation.[1][2][6][7] By inhibiting the canonical Wnt/β-catenin pathway, this compound serves as a valuable tool for studying cellular processes regulated by Wnt signaling, such as cell proliferation and stem cell function, and holds potential as a therapeutic agent.[1][2]
Solubility and Reconstitution
The this compound peptide has a high proportion of hydrophobic residues, making it poorly soluble in aqueous solutions.[8] The recommended primary solvent for reconstitution is dimethyl sulfoxide (B87167) (DMSO).[5][8]
Key Recommendations:
-
Primary Solvent: Use high-purity DMSO to prepare a concentrated stock solution.
-
Stock Concentration: A stock concentration of 1-10 mM in DMSO is common.
-
Aqueous Dilution: For cell-based assays, the stock solution can be further diluted in aqueous buffers or cell culture media. It is critical to add the aqueous buffer slowly to the DMSO stock solution while vortexing to prevent precipitation.[8]
-
Final DMSO Concentration: In cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5-1%, to avoid cellular toxicity.[5][6][8]
Troubleshooting Precipitation:
-
If precipitation occurs upon dilution, briefly sonicate the solution.[8]
-
Gentle warming can also help in solubilization.[8]
-
If significant precipitation persists, it is advisable to prepare a fresh solution.[8]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound peptide.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Store in a tightly sealed container, protected from light. Allow the vial to warm to room temperature before opening to prevent condensation.[8] |
| Reconstituted Stock (in DMSO) | -20°C | Up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] |
| Reconstituted Stock (in DMSO) | -80°C | Up to 6 months | Aliquoting is highly recommended.[5] |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in several in vitro assays.
| Parameter | Value | Cell Line / System | Assay Type |
| IC₅₀ | 100 nM | HEK293-TB cells | Wnt3a-stimulated Wnt/β-catenin signaling.[3][4][9] |
| IC₅₀ | 50 nM | Mouse L cells | WNT3A-mediated β-catenin stabilization.[3][4] |
| EC₅₀ | 58 nM | Human FZD7 CRD | Binding Assay.[1][9] |
| EC₅₀ | 34 nM | Mouse FZD7 CRD | Binding Assay.[1][9] |
Experimental Protocols
This protocol describes the reconstitution of lyophilized this compound peptide to create a high-concentration stock solution.
Materials:
-
Lyophilized this compound peptide vial
-
High-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial for 30-60 seconds to fully dissolve the peptide. A brief sonication can be used if necessary to break up any aggregates.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, low-protein-binding tubes.
-
Storage: Store the aliquots at -80°C for long-term use.
This protocol measures the inhibitory effect of this compound on Wnt signaling in a cell-based assay.[5]
Materials:
-
HEK293-TB cells (stably expressing a TCF/LEF luciferase reporter).[5]
-
Cell culture medium (e.g., DMEM with 10% FBS).[5]
-
Recombinant WNT3A.[5]
-
This compound peptide stock solution (in DMSO).
-
Fz7-21S (negative control peptide).[5]
-
96-well white, clear-bottom tissue culture plates.[5]
-
Dual-Luciferase Reporter Assay System.[2]
-
Luminometer.[5]
Procedure:
-
Cell Seeding: Seed HEK293-TB cells into a 96-well plate at a density that ensures 70-80% confluency at the time of the assay.[5]
-
Peptide Preparation: Prepare serial dilutions of this compound and the control peptide Fz7-21S in cell culture medium. Ensure the final DMSO concentration remains below 0.5%.[5]
-
Treatment: After 24 hours, replace the existing medium with the medium containing the diluted peptides.
-
Wnt Stimulation: Add recombinant WNT3A to a final concentration of 50 ng/mL to stimulate the Wnt pathway.[5][6] Include wells without WNT3A as a negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer, following the manufacturer's protocol for the assay system.[1][5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the log of the this compound concentration to determine the IC₅₀ value.[5]
Visualizations
Caption: General workflow for this compound peptide preparation and experimental use.
Caption: this compound inhibits the Wnt/β-catenin pathway by binding to the FZD7 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A selective peptide inhibitor of Frizzled 7 receptors disrupts intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Detection of β-catenin Modulation by Fz7-21 using Western Blot
Audience: Researchers, scientists, and drug development professionals investigating the Wnt/β-catenin signaling pathway.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and stem cell maintenance.[1][2] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer.[1][3] A key event in the canonical Wnt pathway is the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator.[1][4] In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation.[1][4]
The Frizzled-7 (FZD7) receptor is a key component of the Wnt pathway and is often overexpressed in various cancers.[5] Fz7-21 is a potent and selective peptide antagonist that binds to the cysteine-rich domain (CRD) of the FZD7 receptor.[2] This binding induces a conformational change that prevents the formation of the Wnt-FZD7-LRP6 ternary complex, thereby inhibiting the downstream signaling cascade that leads to β-catenin stabilization.[6] This application note provides a detailed protocol for using Western blot to measure the inhibitory effect of this compound on Wnt-induced β-catenin stabilization in cultured cells.
Quantitative Data Summary: this compound Inhibitory Activity
The inhibitory potency of this compound has been characterized in several in vitro assays. The following table summarizes key quantitative data for designing experiments and interpreting results.
| Parameter | Cell Line/System | Value | Condition | Reference |
| IC50 | HEK293 cells | ~100 nM | WNT3A Stimulated | [6] |
| IC50 | Mouse L cells | ~50 nM | Blocking WNT3A-mediated stabilization of β-catenin | [3] |
| EC50 | Human FZD7 CRD | 58 nM | Binding Assay | [3][6] |
| EC50 | Mouse FZD7 CRD | 34 nM | Binding Assay | [3][6] |
Wnt/β-catenin Signaling Pathway and this compound Inhibition
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the mechanism of this compound. In the "Wnt OFF" state, β-catenin is degraded. In the "Wnt ON" state, Wnt ligand binding to FZD7/LRP6 inhibits the destruction complex, allowing β-catenin to accumulate. This compound binds to FZD7, preventing Wnt-induced signaling and subsequent β-catenin stabilization.[7][6][8]
Experimental Protocol: Western Blot for β-catenin
This protocol details the steps to assess the effect of this compound on Wnt3a-induced stabilization of β-catenin.
A. Materials and Reagents
-
Cell Line: Mouse L cells, HEK293T, or other Wnt-responsive cell line expressing FZD7.
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents:
-
Recombinant Wnt3a protein
-
This compound peptide (and scrambled peptide Fz7-21S as a negative control)[5]
-
Cell Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA assay).
-
Laemmli sample buffer (4x or 2x).
-
SDS-PAGE gels (e.g., 10% Tris-Glycine).
-
Transfer Buffer and PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Ice-cold Phosphate Buffered Saline (PBS).
-
-
Antibodies:
-
Detection: Enhanced chemiluminescent (ECL) substrate and an imaging system.
B. Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates and allow them to grow to 70-80% confluency.
-
Starvation (Optional): For some cell lines, replacing the medium with serum-free medium for 4-6 hours prior to treatment can reduce background signaling.[3]
-
This compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for 1 hour. Include a negative control using a scrambled peptide (Fz7-21S) at the highest concentration.
-
Wnt Stimulation: Add recombinant Wnt3a (e.g., 50-100 ng/mL) to stimulate the Wnt pathway.[3]
-
Controls: Include the following control wells:
-
Untreated cells (vehicle only).
-
Cells treated with Wnt3a only.
-
Cells treated with this compound only.
-
-
Incubation: Incubate the plate for 3-6 hours at 37°C in a CO₂ incubator.[3]
C. Protein Extraction and Quantification
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes.[3]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]
-
-
Protein Quantification:
D. SDS-PAGE and Western Blotting
-
Sample Preparation: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[3]
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder onto an SDS-PAGE gel. Run the gel at 100-120 V until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12] Ensure the PVDF membrane is activated with methanol (B129727) before transfer.[1]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[1][12]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody, diluted in blocking buffer according to the manufacturer's recommendation (e.g., 1:1000), overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer (e.g., 1:3000), for 1 hour at room temperature.[12]
-
Final Washes: Repeat the washing step (Step 6).
-
Signal Detection: Apply the ECL substrate to the membrane according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
-
Loading Control: To normalize for protein loading, the same membrane can be stripped and re-probed with a primary antibody for a loading control protein like β-actin or GAPDH, following steps 4-9.
Western Blot Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. resources.biomol.com [resources.biomol.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Co-immunoprecipitation of Fz7-21 with Frizzled-7 Receptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the co-immunoprecipitation (Co-IP) of the peptide antagonist Fz7-21 with the Frizzled-7 (FZD7) receptor. FZD7, a key component of the Wnt signaling pathway, is a significant target in cancer research and developmental biology due to its frequent overexpression in various cancers where it plays a role in tumor initiation and progression.[1][2] this compound is a synthetic peptide that selectively binds to the extracellular cysteine-rich domain (CRD) of FZD7, leading to the inhibition of the canonical Wnt/β-catenin signaling pathway.[1][3][4][5]
Co-IP is a robust method to study protein-protein interactions, and this guide offers a comprehensive approach to validate the interaction between this compound and FZD7 in a cellular context. The successful application of these protocols can aid in elucidating the mechanism of FZD7 inhibition and screening for other potential interacting partners.
Quantitative Data
The following table summarizes the key quantitative metrics for the interaction of this compound with the FZD7 receptor and its subsequent effect on the Wnt signaling pathway.
| Parameter | Species | Value | Assay Conditions | Reference |
| EC50 | Human | 58 nM | Binding to FZD7 Cysteine-Rich Domain (CRD) | [6] |
| IC50 | Human | ~100 nM | Inhibition of Wnt3a-mediated signaling in HEK293-TB cells | [4][5][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Wnt/β-catenin signaling pathway, the inhibitory action of this compound, and the experimental workflow for the co-immunoprecipitation of this compound with FZD7.
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of this compound with the FZD7 receptor from cultured mammalian cells. The principle of this technique involves using an antibody to capture FZD7 and its interacting peptide, this compound, for subsequent detection.[6]
Materials
-
Cell Lines: HEK293T or another suitable cell line endogenously or exogenously expressing FZD7 (e.g., with a FLAG or HA tag).[6]
-
Peptides: this compound and a negative control peptide.
-
Antibodies:
-
Reagents:
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors
-
Wash Buffer (e.g., Tris-Buffered Saline with 0.1% Tween-20)
-
Protein A/G beads
-
2x Laemmli Sample Buffer
-
BCA or Bradford protein assay reagents
-
PVDF or nitrocellulose membrane
-
Enhanced Chemiluminescence (ECL) substrate
-
Procedure
-
Cell Culture and Treatment:
-
Culture cells expressing FZD7 to approximately 80-90% confluency in 10 cm dishes.[6]
-
If investigating the influence of Wnt stimulation, treat the cells with recombinant WNT3A.[6]
-
Treat cells with this compound (e.g., 100-500 nM) or a control peptide for a designated time (e.g., 1-4 hours) at 37°C.[6]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[6]
-
Add 1 mL of ice-cold Lysis Buffer with freshly added inhibitors to each dish.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[6]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA or Bradford assay.[6]
-
-
Immunoprecipitation:
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G beads to 1 mg of cell lysate and incubate on a rotator for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[6]
-
Antibody Incubation: Add 2-5 µg of the primary antibody (e.g., anti-FZD7 or anti-FLAG) to the pre-cleared lysate. Incubate on a rotator for 2-4 hours or overnight at 4°C.[6]
-
-
Bead Capture and Washing:
-
Add 25-30 µL of equilibrated Protein A/G bead slurry to the lysate-antibody mixture.[6]
-
Pellet the beads using a magnetic stand or by gentle centrifugation (500 x g for 1 minute). Discard the supernatant.[6]
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. These washes are crucial for removing non-specifically bound proteins.[6]
-
-
Elution:
-
After the final wash, carefully remove all residual supernatant.[6]
-
Elute the bound proteins by adding 30-50 µL of 2x Laemmli Sample Buffer directly to the beads.[6]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.[6]
-
Pellet the beads and transfer the supernatant (eluate) to a new tube.[6]
-
-
Analysis by Western Blot:
-
Load the eluate, along with samples of the input and flow-through fractions, onto an SDS-PAGE gel.[6]
-
Perform electrophoresis to separate the proteins by size.[6]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane and then probe with a primary antibody against FZD7 to confirm successful immunoprecipitation. If a tagged version of this compound was used, an antibody against the tag can be used for its detection.[6]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[6]
-
Conclusion
The protocols and data presented in this document provide a comprehensive guide for researchers working on the FZD7 receptor and its antagonist, this compound. By following these detailed methodologies, scientists can effectively investigate the molecular interactions that are crucial for the development of novel therapeutics targeting the Wnt signaling pathway. Careful optimization of the experimental conditions for specific cell lines and reagents is recommended to ensure reproducible and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. What are FZD7 modulators and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Fz7-21 in Intestinal Organoid Culture
Introduction
The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis, particularly in the intestinal epithelium where it governs stem cell self-renewal and differentiation.[1][2] Aberrant Wnt signaling is implicated in various diseases, including colorectal cancer.[1] The Frizzled-7 (FZD7) receptor, a key component of the Wnt pathway, is often overexpressed in several cancers, making it an attractive therapeutic target.[1][3] FZD7 is enriched in Lgr5+ intestinal stem cells and is essential for their self-renewal and maintenance. Conditional deletion of the Fzd7 gene in adult intestinal epithelium leads to stem cell loss and organoid death in vitro.
Fz7-21 is a synthetic peptide antagonist that selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor. This binding induces a conformational change that prevents the formation of the Wnt-FZD7-LRP6 ternary complex, which is essential for activating the canonical Wnt/β-catenin signaling cascade. By disrupting this complex, this compound effectively inhibits downstream signaling, making it a valuable tool for studying the role of FZD7 in intestinal organoid development and disease.
Mechanism of Action
This compound is a peptide antagonist that was identified from a phage display library for its specific binding to the FZD7 receptor. Its mechanism involves binding to a novel site on the FZD7 CRD, which alters the receptor's conformation. This conformational change deactivates the FZD7 dimer and, crucially, prevents the formation of the ternary complex with a Wnt ligand (e.g., Wnt-3a) and the co-receptor LRP6. This disruption is the key to inhibiting the canonical Wnt/β-catenin pathway. By preventing the stabilization and nuclear translocation of β-catenin, this compound blocks the transcription of Wnt target genes that are essential for stem cell maintenance and proliferation.
Signaling Pathway Diagram
References
Application Note: Quantifying Fz7-21 Inhibition of Wnt/β-Catenin Signaling using the TOP/FOPflash Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis; its aberrant activation is implicated in various diseases, including cancer.[1][2] The Frizzled-7 (FZD7) receptor, a key component of this pathway, is frequently overexpressed in several cancers, making it an attractive therapeutic target.[1][3] Fz7-21 is a potent and selective synthetic peptide antagonist that targets the FZD7 receptor.[3][4]
This application note provides a detailed guide for using the TOP/FOPflash dual-luciferase reporter assay to quantify the inhibitory activity of this compound on the canonical Wnt/β-catenin signaling pathway. The TOP/FOPflash assay is a widely used method to measure the transcriptional activity of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which are the downstream effectors of the canonical Wnt pathway.[5][6][7] The assay utilizes two reporter plasmids:
-
TOPflash: Contains multiple wild-type TCF/LEF binding sites upstream of a firefly luciferase reporter gene. When the Wnt pathway is active, nuclear β-catenin complexes with TCF/LEF to drive luciferase expression.[5][8][9]
-
FOPflash: Serves as a negative control and is identical to TOPflash, except the TCF/LEF binding sites are mutated and non-functional.[5][8][10]
The ratio of luciferase activity from TOPflash to FOPflash provides a specific and quantitative measurement of Wnt/β-catenin pathway activation.[5][10] A co-transfected plasmid expressing Renilla luciferase is used to normalize for transfection efficiency and cell viability.[5][10]
Mechanism of Action of this compound
This compound functions as an antagonist by binding directly to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[3][5][11] This binding event induces a conformational change in the FZD7 CRD, specifically altering the architecture of its lipid-binding groove.[3][4][11] Crucially, this does not block the Wnt ligand binding site directly but instead prevents the formation of the essential ternary signaling complex between the Wnt ligand (e.g., WNT3A), the FZD7 receptor, and the low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor.[11][12] By disrupting the assembly of this complex, this compound effectively blocks the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, thereby suppressing the transcription of Wnt target genes.[1][5][11]
Caption: Canonical Wnt signaling pathway and the inhibitory point of this compound.
Quantitative Data Summary
The inhibitory potency and binding affinity of this compound have been characterized in various in vitro systems.
Table 1: this compound Potency and Binding Affinity
| Parameter | Description | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| IC₅₀ | WNT3A-stimulated Wnt/β-catenin signaling | ~100 nM | HEK293 cells | [1][13][14] |
| IC₅₀ | WNT3A-mediated β-catenin stabilization | ~50 nM | Mouse L cells | [1][13][14] |
| EC₅₀ | Binding to human FZD7 CRD | 58 nM | In vitro binding assay | [1][13][14] |
| EC₅₀ | Binding to mouse FZD7 CRD | 34 nM | In vitro binding assay | [1][13][14] |
| Effective Conc. | Disruption of LGR5+ stem cell function | 200 µM (48h) | Intestinal organoids |[1][13] |
Table 2: this compound Specificity for Frizzled Receptors
| Frizzled Receptor | IC₅₀ (µM) | Potency Relative to FZD7 | Reference |
|---|---|---|---|
| FZD1 | ~2 | Similar | [15] |
| FZD2 | ~2 | Similar | [15] |
| FZD7 | ~2 | High | [15] |
| FZD4 | ~10-11 | Lower | [15] |
| FZD5 | >3-fold lower | Lower | [15] |
| FZD8 | ~10-11 | Lower | [15] |
| FZD10 | ~10-11 | Lower |[15] |
Experimental Protocols
The following diagram outlines the general workflow for the TOP/FOPflash assay.
Caption: Experimental workflow for the TOP/FOPflash assay.
Protocol 1: TOP/FOPflash Luciferase Reporter Assay
This protocol details the steps to measure the effect of this compound on TCF/LEF-mediated transcription in response to Wnt3a stimulation.
Materials:
-
HEK293T cells (or another suitable cell line expressing FZD7)[1]
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin[1]
-
TOPflash and FOPflash luciferase reporter plasmids[1]
-
Renilla luciferase plasmid (e.g., pRL-TK) for normalization[1][10]
-
Recombinant Wnt3a protein[1]
-
This compound peptide and scrambled control peptide (Fz7-21S)[1][16]
-
Luminometer[1]
-
96-well white, clear-bottom plates[1]
-
1X Passive Lysis Buffer[18]
-
Phosphate-Buffered Saline (PBS)[1]
Procedure:
-
Day 1: Cell Seeding
-
Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well in 100 µL of complete medium.[1]
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Day 2: Transfection
-
Day 3: Treatment
-
(Optional) After 24 hours of transfection, gently replace the medium with serum-free DMEM and incubate for 4-6 hours to starve the cells.[1]
-
Prepare serial dilutions of this compound and the Fz7-21S negative control in serum-free DMEM.
-
Pre-incubate the cells by adding the this compound or Fz7-21S dilutions to the appropriate wells. Incubate for 1 hour.[1]
-
Stimulate the Wnt pathway by adding Wnt3a protein to a final concentration of 100 ng/mL to all wells except the unstimulated controls.[1]
-
-
Day 4: Cell Lysis and Luciferase Measurement
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.[18]
-
Gently remove the medium from the wells and wash once with 100 µL of PBS.[18]
-
Add 20 µL of 1X Passive Lysis Buffer to each well.[18]
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[18]
-
Measure firefly and Renilla luciferase activities sequentially using a luminometer according to the Dual-Luciferase® Reporter Assay System instructions.[17]
-
-
Data Analysis
-
For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity.[15]
-
Calculate the TOP/FOP ratio for each condition to determine the specific Wnt pathway activation.[5]
-
Determine the inhibitory effect of this compound by calculating the percentage of inhibition of Wnt3a-induced TOP/FOP activity at each concentration.
-
Plot the percent inhibition against the logarithm of the this compound concentration and use nonlinear regression to calculate the IC₅₀ value.[14]
-
Caption: Logical relationship of the TOP/FOPflash reporter assay.
Protocol 2: Western Blot for β-catenin Stabilization
This protocol serves as a complementary method to confirm that this compound inhibits the Wnt pathway upstream of TCF/LEF transcription by preventing the stabilization of β-catenin protein.
Materials:
-
Cell lysates from a similarly treated experiment (e.g., in 6-well plates for sufficient protein).
-
Protein assay kit (e.g., BCA assay).[4]
-
SDS-PAGE gels, buffers, and electrophoresis equipment.[1]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[1]
-
Loading control primary antibody (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification
-
After treatment with Wnt3a and/or this compound, wash cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer) on ice.[1][4]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[1]
-
Determine the protein concentration of each lysate using a protein assay.[1][4]
-
-
SDS-PAGE and Western Blotting
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[1]
-
Separate the proteins by SDS-PAGE.[1]
-
Transfer the separated proteins to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-β-catenin antibody (and anti-loading control antibody) overnight at 4°C.[1][4]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescence substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis
-
Quantify the band intensities for β-catenin and the loading control.
-
Normalize the β-catenin signal to the loading control.
-
Compare the levels of stabilized β-catenin in Wnt3a-treated cells with and without this compound. A decrease in the β-catenin signal in the presence of this compound confirms its inhibitory activity.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low TOP/FOP Ratio or No Wnt3a Response | - Cell line does not express sufficient levels of FZD7 or LRP5/6 co-receptors.[5][20]- Wnt3a protein is inactive.- Suboptimal transfection efficiency. | - Confirm FZD7 and LRP5/6 expression via qPCR or Western blot.[20]- Test a new batch or lot of Wnt3a.- Optimize transfection reagent and DNA ratio; use a GFP plasmid to visually check efficiency. |
| This compound Shows No Inhibition | - The Wnt pathway is being activated downstream of the FZD7 receptor (e.g., using a GSK3β inhibitor like CHIR99021 or LiCl).[5][18]- The cell line primarily uses a Frizzled receptor not targeted by this compound.[16]- this compound peptide has degraded due to improper storage or handling.[5][16] | - Ensure pathway activation is at the ligand-receptor level (e.g., with Wnt3a). This compound will not inhibit downstream activators.[5]- Verify that the cell line's Wnt signaling is FZD7-dependent.[16]- Prepare fresh dilutions of this compound for each experiment and store stock solutions as recommended by the supplier.[5] |
| High Variability Between Replicates | - Inconsistent cell seeding or transfection.- Edge effects in the 96-well plate.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with PBS.- Use calibrated pipettes and be consistent with technique. |
| High Background in FOPflash Control | - The minimal promoter in the FOPflash plasmid has high basal activity in the chosen cell line.- Non-specific transcription factor binding. | - Ensure the TOP/FOP ratio is still significant. A high FOPflash signal is acceptable if the TOPflash signal is proportionally higher upon stimulation.- Test a different cell line if the background is too high to see a clear signal window. |
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. TOP/FOP flash assay [bio-protocol.org]
- 7. A re-evaluation of two key reagents for in vivo studies of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jcancer.org [jcancer.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Fz7-21 Peptide in Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the stability and use of the Fz7-21 peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and how does it work?
A1: this compound is a synthetic peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component in the Wnt/β-catenin signaling pathway.[1][2][3] It functions by binding to the cysteine-rich domain (CRD) of a subclass of FZD receptors, including FZD1, FZD2, and FZD7.[3][4] This binding induces a conformational change that prevents the formation of the Wnt-FZD7-LRP6 ternary complex, which is necessary for initiating the downstream signaling cascade.[2][3][5] It's important to note that this compound does not block the binding of Wnt ligands to the FZD7 receptor but rather stabilizes an inactive conformation of the receptor.[5]
Q2: How should I store and handle the this compound peptide to ensure its stability?
A2: Proper storage is critical for maintaining the peptide's activity.
-
Lyophilized Powder: Store at -20°C or -80°C in a tightly sealed container, protected from light.[6] Before use, allow the vial to warm to room temperature to prevent condensation.[6]
-
Peptide Solutions: Peptide solutions are significantly less stable than the lyophilized powder.[6] It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] Store these aliquots at -80°C.[6]
Q3: What factors in cell culture media can affect this compound stability?
A3: The stability of this compound can be compromised by components within the cell culture media. The primary concern is degradation by proteases, especially when the medium is supplemented with serum.[4] For long-term experiments, the peptide's activity may diminish over time due to this enzymatic degradation.[4][6]
Q4: What is the recommended solvent for dissolving this compound?
A4: Due to its high proportion of hydrophobic residues, this compound is poorly soluble in aqueous solutions.[6] DMSO is a commonly used solvent.[6] For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5-1%) to avoid cellular toxicity.[6] Always test the solubility of a small amount of the peptide before dissolving the entire stock.[6]
Q5: Why is a negative control like Fz7-21S important?
A5: Fz7-21S is a scrambled peptide with the same amino acid composition as this compound but in a different sequence.[3][7] This sequence change renders it unable to bind to the FZD7 receptor.[3][7] Using Fz7-21S as a negative control is crucial to ensure that the observed biological effects are specifically due to the inhibition of FZD7 by this compound and not due to non-specific peptide effects.[3][7] In a typical assay, Fz7-21S should show no significant effect on Wnt-induced signaling.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving the this compound peptide.
Issue 1: High Variability in IC50/EC50 Values Between Experiments
One of the most common challenges is observing significant differences in the half-maximal inhibitory or effective concentrations of this compound.[3]
| Possible Cause | Recommended Solution(s) |
| Peptide Degradation | Improper storage and handling can lead to a loss of peptide activity.[3][4] Always use fresh aliquots for each experiment to avoid freeze-thaw cycles.[4] Consider assessing the stability of the peptide under your specific experimental conditions if inconsistent results persist.[6] |
| Peptide Quality & Purity | Variations in peptide synthesis and purity can lead to batch-to-batch differences in potency.[3] Ensure the peptide is of high purity (>95%) and, if possible, obtain a certificate of analysis.[3][9] |
| Cell Line & Passage Number | Different cell lines express varying levels of FZD7 and other Wnt pathway components.[3] Use a consistent cell line and passage number for all related experiments to minimize variability.[3] |
| Assay Conditions | Factors such as cell density, serum concentration, and incubation times can all influence the outcome.[3] Optimize and standardize these parameters for your specific assay. |
| Wnt Ligand Concentration | The concentration of the Wnt ligand (e.g., Wnt3a) used for stimulation can impact the IC50 of this compound. Use a consistent and validated concentration of the Wnt ligand.[3] |
Issue 2: Low or No Inhibition of Wnt Signaling
In some cases, this compound may not produce the expected level of Wnt signaling inhibition.
| Possible Cause | Recommended Solution(s) |
| Peptide Instability | For longer-term experiments, the peptide may be degrading in the culture medium.[4] Consider replenishing the medium with fresh this compound at regular intervals or performing the assay in serum-free or reduced-serum media to decrease protease activity.[4] |
| Low FZD7 Expression | The efficacy of this compound is dependent on the expression of its target receptors (FZD1, FZD2, FZD7).[4] Verify receptor expression in your cell line using methods like qPCR or Western blotting and compare it to a known responsive cell line (e.g., HEK293T).[4] |
| Downstream Pathway Mutations | If the cell line has activating mutations in downstream components of the Wnt pathway (e.g., APC or β-catenin), the pathway may be constitutively active, bypassing the need for receptor signaling.[4] In this case, this compound will have a limited effect. Review the literature for known mutations in your cell line and use inhibitors that target downstream components as controls.[4] |
| Suboptimal Experimental Conditions | Perform a full dose-response curve to determine the optimal concentration of this compound for your specific cell system.[8] Optimize the pre-incubation time with the peptide before adding the Wnt ligand.[8] |
Issue 3: Peptide Precipitation in Solution
Users may observe precipitation after dissolving the peptide or diluting it in aqueous buffers.
| Possible Cause | Recommended Solution(s) |
| Poor Aqueous Solubility | The amino acid sequence of this compound contains a high proportion of hydrophobic residues, leading to poor solubility in aqueous solutions.[6] |
| Troubleshooting Steps | If precipitation occurs, try the following: • Sonication: Briefly sonicate the solution to help dissolve the peptide.[6] • Gentle Warming: Gently warm the solution, but avoid high temperatures.[6] • Start Over: If significant precipitation occurs, it is best to start with a fresh aliquot and try a different solvent or a higher concentration of the organic solvent before the final dilution.[6] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Reported Inhibitory Concentration (IC50) of this compound
| Assay | Cell Line | Wnt Ligand | IC50 Value | Reference(s) |
| Wnt/β-catenin Signaling (TOPbrite/TOPFlash Reporter) | HEK293-TB | WNT3A | ~100 nM | [4][5][9][10] |
| β-catenin Stabilization | Mouse L cells | WNT3A | ~50 nM | [4][9] |
Note: The potency of this compound can vary. Some studies have reported a 3- to 5-fold lower potency, which could be due to differences in peptide synthesis, purity, or the specific cellular context.[4]
Table 2: Comparative Activity of this compound and its Negative Control, Fz7-21S
| Treatment | Effect on Wnt/β-catenin Signaling | Expected Outcome | Reference(s) |
| This compound | Inhibits Wnt3a-induced signaling | Dose-dependent decrease in reporter gene activity or β-catenin levels | [7][8][10] |
| Fz7-21S | No significant effect on Wnt3a-induced signaling | Signal should be comparable to the vehicle control | [7][8][10] |
Visualizations
Caption: this compound binds to the FZD7 CRD, preventing Wnt signaling activation.
Caption: A logical workflow for troubleshooting common this compound experimental issues.
Key Experimental Protocols
Protocol 1: Assessment of this compound Stability in Culture Media using RP-HPLC
This protocol allows for the quantitative assessment of peptide integrity over time in your specific experimental conditions.
Objective: To determine the degradation rate of this compound in cell culture medium.
Materials:
-
This compound peptide
-
Cell culture medium (e.g., DMEM) with and without serum (e.g., 10% FBS)
-
Precipitation solution (e.g., 10% Trichloroacetic acid (TCA) in Acetonitrile (ACN))
-
37°C, 5% CO2 incubator
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Sample Preparation: Prepare a working solution of this compound in the cell culture medium to be tested at the desired final concentration. Create two sample sets: one with complete medium (including serum) and one with serum-free medium.
-
Time Point Zero (t=0): Immediately take an aliquot from each sample set. Stop potential degradation by adding an equal volume of precipitation solution. Vortex and store at -20°C until analysis. This serves as your 100% integrity control.[6]
-
Incubation: Incubate the remaining samples at 37°C in a 5% CO2 incubator.[6]
-
Time Points: At predetermined time points (e.g., 2, 6, 12, 24, 48 hours), collect aliquots from each sample set and immediately treat with the precipitation solution as in step 2.
-
Sample Processing: Before analysis, centrifuge the precipitated samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and debris.
-
RP-HPLC Analysis: Analyze the supernatant from each time point using RP-HPLC. The amount of intact this compound is determined by measuring the area under the curve of the corresponding peak in the chromatogram.
-
Data Analysis: Compare the peak area of this compound at each time point to the t=0 sample to calculate the percentage of remaining intact peptide. Plot the percentage of intact peptide versus time to determine its stability and half-life in the tested media.
Protocol 2: TOP/FOP Flash Luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.[1][4]
Objective: To determine the IC50 of this compound in inhibiting Wnt3a-induced signaling.
Materials:
-
HEK293T cells (or other suitable cell line)[4]
-
TOPFlash (contains TCF/LEF binding sites) and FOPFlash (mutated binding sites, negative control) reporter plasmids[4]
-
Transfection reagent (e.g., Lipofectamine)[4]
-
This compound and Fz7-21S peptides[4]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to be 70-80% confluent at the time of transfection.[4]
-
Transfection: Co-transfect cells with the TOPFlash (or FOPFlash) reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.[1][4]
-
Incubation: Incubate the cells for 24 hours post-transfection.[4]
-
Peptide Treatment: Replace the medium with fresh medium containing varying concentrations of this compound or Fz7-21S. Pre-incubate for 1-2 hours.[8]
-
Wnt Stimulation: Add a constant concentration of recombinant Wnt3a (e.g., 50 ng/mL) to stimulate the pathway.[1][10]
-
Cell Lysis & Measurement: Wash the cells with PBS and lyse them. Measure the firefly and Renilla luciferase activities sequentially using a luminometer and the dual-luciferase assay system.[4][8]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.[4][8] Plot the normalized activity against the this compound concentration to determine the IC50 value.
Protocol 3: Western Blotting for β-catenin Stabilization
This protocol measures the levels of stabilized β-catenin protein, a key downstream indicator of canonical Wnt pathway activation.
Objective: To assess the effect of this compound on Wnt3a-induced β-catenin accumulation.
Materials:
-
Cell line of interest
-
This compound and Fz7-21S peptides
-
Recombinant Wnt3a
-
Ice-cold PBS
-
RIPA lysis buffer with protease inhibitors[4]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-β-catenin, anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate and imaging system[11]
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. When they reach the desired confluency, treat them with this compound or Fz7-21S for 1 hour, followed by stimulation with Wnt3a (e.g., 100 ng/mL) for 3-6 hours.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer.[4][12] Scrape the cells and centrifuge at 14,000 x g for 15 minutes at 4°C.[11][12]
-
Protein Quantification: Collect the supernatant and determine the protein concentration of each lysate.[4][12]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[11][12]
-
Antibody Incubation: Block the membrane and then incubate with the primary anti-β-catenin antibody overnight at 4°C. Subsequently, wash and incubate with the HRP-conjugated secondary antibody.[11] Probe for a loading control.
-
Detection and Analysis: Apply the ECL substrate and visualize the protein bands.[11] Quantify the band intensities and normalize the β-catenin signal to the loading control to compare levels between treated and control samples.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting unexpected results with Fz7-21
Welcome to the technical support center for Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected results during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic peptide antagonist designed to selectively target the Frizzled-7 (FZD7) receptor, a key component in the Wnt signaling pathway.[1][2] It functions by binding to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[1][3] This binding induces a conformational change that deactivates the FZD7 dimer and prevents the critical formation of the Wnt-FZD7-LRP6 ternary complex, which is essential for activating the canonical Wnt/β-catenin signaling cascade.[1]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically supplied as a freeze-dried solid. For reconstitution, it is soluble in DMSO.
-
Storage of Solid: Store the lyophilized peptide dry, frozen, and protected from light.
-
Storage of Solutions: It is best to prepare solutions fresh for each experiment. If storage is necessary, aliquoted solutions can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: In which experimental systems has this compound been validated?
This compound has been shown to be effective in various in vitro systems, including:
-
Inhibiting Wnt/β-catenin signaling in HEK293 cells stimulated with Wnt3a.
-
Blocking Wnt3a-mediated stabilization of β-catenin in mouse L cells.
-
Disrupting stem cell function and morphology in mouse intestinal organoids.
Q4: What are the typical working concentrations for this compound?
The optimal concentration is application-dependent and should be determined through a dose-response experiment. However, based on published data, here are some effective concentrations:
-
IC₅₀ (HEK293 cells, Wnt3a stimulated): ~100 nM
-
IC₅₀ (Mouse L cells, Wnt3a stimulated): ~50 nM
-
EC₅₀ (Binding to human FZD7 CRD): 58 nM
-
Intestinal Organoid Culture: 200 µM for 48 hours has been shown to disrupt LGR5+ stem cell function.
Quantitative Data Summary
The following table summarizes the key inhibitory and binding constants for this compound from various in vitro assays.
| Parameter | Cell Line / System | Value | Reference(s) |
| IC₅₀ | HEK293 cells (Wnt3a stimulated) | ~100 nM | |
| IC₅₀ | Mouse L cells (Wnt3a stimulated) | ~50 nM | |
| EC₅₀ | Human FZD7 CRD Binding | 58 nM | |
| EC₅₀ | Mouse FZD7 CRD Binding | 34 nM | |
| Effective Conc. | Intestinal Organoids (LGR5+ stem cell disruption) | 200 µM (48h) |
Troubleshooting Guide
This section addresses common unexpected outcomes when using this compound.
Issue 1: No or low inhibitory effect observed.
This is a common issue that can arise from several factors. The following workflow can help isolate the problem.
Issue 2: High background or inconsistent results in a Luciferase Reporter Assay.
-
Possible Cause: Cell health or transfection efficiency issues.
-
Recommendation:
-
Optimize Transfection: Ensure your transfection protocol is optimized for your cell line. Use a co-transfected plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell number.
-
Use FOPflash Control: Use the FOPflash reporter, which has mutated TCF/LEF binding sites, as a negative control to determine the baseline, non-specific reporter activity.
-
Check Cell Density: Seed cells at a consistent density to ensure uniformity across wells. Over-confluence can affect results.
-
Issue 3: Difficulty observing morphological changes in organoids.
-
Possible Cause: Suboptimal culture conditions or insufficient this compound concentration.
-
Recommendation:
-
Confirm Organoid Health: Ensure your baseline organoid culture is healthy, showing typical budding morphology before starting the experiment.
-
Concentration and Duration: Organoid cultures may require higher concentrations and longer incubation times compared to monolayer cells. An effective concentration of 200 µM for 48 hours has been reported. A time-course and dose-response experiment is recommended.
-
Media Changes: Ensure the culture medium, including this compound, is refreshed according to your established organoid culture protocol.
-
Key Experimental Protocols
1. TOPflash/FOPflash Luciferase Reporter Assay
This assay quantifies the activity of the canonical Wnt/β-catenin pathway by measuring TCF/LEF-mediated gene transcription.
-
Objective: To determine the IC₅₀ of this compound in inhibiting Wnt3a-induced signaling.
-
Materials:
-
HEK293-TB cells (or similar)
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Recombinant Wnt3a protein
-
This compound peptide and a scrambled control peptide
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
-
Methodology:
-
Seeding: Seed cells in a 96-well plate (e.g., 25,000 cells/well) and culture for 24 hours.
-
Transfection: Co-transfect cells with TOPflash (or FOPflash) and Renilla plasmids.
-
Treatment: After 24 hours, pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Add Wnt3a (e.g., 100 ng/mL) to induce pathway activation and incubate for 3-6 hours.
-
Lysis & Readout: Lyse the cells and measure both Firefly (TOPflash) and Renilla luciferase activity using a luminometer.
-
Analysis: Normalize Firefly luciferase activity to Renilla luciferase activity. Plot the normalized values against this compound concentration to determine the IC₅₀.
-
2. Western Blot for β-catenin Stabilization
This protocol assesses the ability of this compound to prevent the accumulation of β-catenin protein following Wnt stimulation.
-
Objective: To visually confirm the inhibition of Wnt-induced β-catenin stabilization.
-
Methodology:
-
Culture & Treatment: Culture mouse L cells or another suitable cell line. Treat with recombinant Wnt3a in the presence or absence of this compound for a specified time (e.g., 3 hours).
-
Lysis: Wash cells with cold PBS and lyse with appropriate lysis buffer on ice.
-
Quantification: Determine the total protein concentration of the lysates (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against β-catenin, followed by an appropriate HRP-conjugated secondary antibody. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway and Experimental Workflow
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway, highlighting the point of inhibition by this compound.
References
Potential off-target effects of Fz7-21 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Fz7-21 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound inhibitor?
A1: this compound is a synthetic peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1] Its primary mechanism involves binding to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[1] This binding induces a conformational change in the FZD7 CRD, which in turn prevents the formation of the essential ternary complex between Wnt ligands (like WNT3A), the FZD7 receptor, and the low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor.[1][2] By disrupting this complex, this compound effectively blocks the downstream signaling cascade of the canonical Wnt/β-catenin pathway.[1]
Q2: Is the this compound inhibitor selective for the FZD7 receptor?
A2: this compound exhibits selectivity for a subclass of Frizzled receptors, including FZD1, FZD2, and FZD7. In comparative studies with other small molecules reported to target Frizzled receptors, this compound was the only compound that demonstrated the expected on-target selectivity without significant off-target activities, such as inhibition of downstream Wnt pathway components. However, as with any inhibitor, the potential for off-target effects should be considered, especially at high concentrations.
Q3: What are potential off-target effects, and how can I identify them?
A3: Off-target effects occur when an inhibitor binds to and modulates the activity of proteins other than its intended target. This can lead to misinterpretation of experimental results, cellular toxicity, or other unexpected phenotypes. To identify potential off-target effects of this compound, a multi-pronged approach is recommended:
-
Dose-response analysis: If a cellular phenotype is observed at a concentration significantly different from the IC50 for FZD7 inhibition, it may suggest an off-target effect.
-
Use of a negative control: A scrambled peptide version of this compound (Fz7-21S), which is inactive against FZD7, should not produce the same cellular phenotype. If it does, an off-target effect is likely.
-
Target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of this compound to FZD7 in a cellular context.
-
Proteomics approaches: Unbiased methods like affinity chromatography coupled with mass spectrometry can identify proteins that interact with this compound.
-
Kinase profiling: Screening this compound against a panel of kinases can rule out unintended interactions with this large family of enzymes.
Troubleshooting Guide
Issue 1: Unexpected cellular phenotype observed after treatment with this compound.
-
Possible Cause 1: Off-target effect.
-
Troubleshooting Step: Perform a dose-response curve for the observed phenotype and compare it to the known IC50 of this compound for Wnt signaling inhibition. A significant discrepancy could indicate an off-target effect.
-
Troubleshooting Step: Treat cells with a scrambled negative control peptide (Fz7-21S). If the phenotype persists, it is likely not mediated by FZD7 inhibition.
-
-
Possible Cause 2: Experimental artifact.
-
Troubleshooting Step: Ensure proper handling and storage of the this compound peptide to prevent degradation.
-
Troubleshooting Step: Re-evaluate experimental conditions such as cell density, incubation times, and reagent concentrations.
-
-
Possible Cause 3: Cell line-specific effects.
-
Troubleshooting Step: Confirm the expression of FZD7 in your cell line using techniques like qPCR or Western blotting. The response to this compound can vary between cell lines depending on the expression levels of Frizzled receptors.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Peptide instability.
-
Troubleshooting Step: this compound is a peptide and may be susceptible to degradation. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Variability in cell culture.
-
Troubleshooting Step: Ensure consistent cell passage numbers and seeding densities between experiments.
-
-
Possible Cause 3: Assay variability.
-
Troubleshooting Step: Optimize and standardize all assay parameters, including incubation times and reagent concentrations. Include appropriate positive and negative controls in every experiment.
-
Data Presentation
Table 1: Inhibitory Activity of this compound on Wnt/β-catenin Signaling
| Cell Line/System | Assay Type | Value | Reference |
| HEK293-TB cells | TOPbrite dual-luciferase | IC50: ~100 nM | |
| Mouse L cells | β-catenin stabilization | IC50: ~50 nM | |
| Human FZD7 CRD | Binding Assay | EC50: 58 nM | |
| Mouse FZD7 CRD | Binding Assay | EC50: 34 nM |
Table 2: Selectivity Profile of this compound Against Human Frizzled Receptors
| Frizzled Receptor | IC50 (µM) |
| FZD1 | ~2 |
| FZD2 | ~2 |
| FZD4 | ~10-11 |
| FZD5 | >3-fold lower potency than FZD1/2/7 |
| FZD7 | ~2 |
| FZD8 | ~10-11 |
| FZD10 | ~10-11 |
| (Data sourced from a study by Koval et al.) |
Experimental Protocols
Protocol 1: TOPFlash/TOPbrite Luciferase Reporter Assay for Wnt Signaling Inhibition
Objective: To quantify the inhibitory effect of this compound on the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293-TB cells (or a similar cell line with a TCF/LEF-responsive luciferase reporter)
-
Complete cell culture medium
-
This compound inhibitor
-
Scrambled control peptide (Fz7-21S)
-
Recombinant Wnt3a
-
96-well cell culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound or Fz7-21S. Include a vehicle-only control.
-
Wnt Stimulation: After a pre-incubation period with the inhibitor (e.g., 1 hour), stimulate the cells with recombinant Wnt3a at a concentration known to induce a robust response (e.g., 50 ng/mL).
-
Incubation: Incubate the plate for an appropriate time to allow for luciferase expression (e.g., 6-24 hours).
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to the FZD7 receptor in intact cells.
Materials:
-
Cell line expressing FZD7
-
Complete cell culture medium
-
This compound inhibitor
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at a concentration expected to result in target saturation (e.g., 10x IC50) or vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heating: Heat the aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifugation: Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for FZD7.
-
Data Analysis: Quantify the band intensities for FZD7 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble FZD7 as a function of temperature. A rightward shift in the melting curve for the this compound-treated samples indicates target stabilization upon binding.
Mandatory Visualization
Caption: this compound inhibits Wnt signaling by binding to FZD7.
Caption: Workflow for identifying potential off-target effects.
Caption: Decision tree for troubleshooting unexpected results.
References
Optimizing Fz7-21 concentration for different cell lines
This guide provides technical support for researchers optimizing the concentration of Frizzled-7 (Fz7) modulators for various cell lines. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for a novel Fz7 modulator?
A1: For a novel Fz7 modulator, it is recommended to start with a broad range of concentrations to determine the optimal dose-response curve. A common starting point is a serial dilution from 100 µM down to 1 nM. The optimal concentration will be highly dependent on the specific cell line and the potency of the modulator.
Q2: Which cell lines are suitable for studying Fz7 signaling?
A2: The choice of cell line is critical for studying Fz7 signaling. It is advisable to use a cell line with known high expression of Fz7 and active Wnt signaling. Common examples include certain colorectal cancer cell lines (e.g., HCT116, SW480), breast cancer cell lines (e.g., MDA-MB-231), and hepatocellular carcinoma cell lines (e.g., Huh7, HepG2). It is essential to verify Fz7 expression in your chosen cell line via qPCR or western blot.
Q3: How can I measure the activity of my Fz7 modulator?
A3: The activity of an Fz7 modulator can be assessed by measuring the output of downstream signaling pathways. For the canonical Wnt/β-catenin pathway, common methods include TOP/FOP Flash assays (luciferase reporter assays), measuring β-catenin nuclear translocation via immunofluorescence, or quantifying the expression of Wnt target genes (e.g., AXIN2, MYC, CCND1) using qPCR. For non-canonical pathways, assays for calcium flux or JNK activation can be employed.
Q4: How long should I incubate my cells with the Fz7 modulator?
A4: The optimal incubation time will vary depending on the specific assay and the kinetics of the signaling pathway being investigated. For early signaling events like protein phosphorylation, a short incubation of 30 minutes to 2 hours may be sufficient. For downstream events like gene expression changes or cell proliferation, longer incubation times of 24 to 72 hours are typically required. A time-course experiment is recommended to determine the optimal endpoint for your specific research question.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the plate, or improper mixing of the modulator. | Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. Ensure the modulator is thoroughly mixed into the media before adding to the cells. |
| No observable effect of the Fz7 modulator | The chosen cell line has low Fz7 expression. The modulator is inactive or used at a sub-optimal concentration. The assay is not sensitive enough. | Confirm Fz7 expression in your cell line. Test a broader range of concentrations. Use a more sensitive downstream assay or a positive control to validate the assay setup. |
| High background signal in the assay | Contamination of cell culture. Non-specific binding of the modulator. Autofluorescence of the compound (in fluorescence-based assays). | Regularly test cell lines for mycoplasma contamination. Include appropriate vehicle controls. Run a control with the compound in cell-free media to check for autofluorescence. |
| Cell death observed at higher concentrations | The modulator exhibits cytotoxic effects. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to identify the cytotoxic concentration range. Use concentrations below the toxicity threshold for your experiments. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Dose-Response Curve
This protocol outlines the steps to determine the optimal concentration of an Fz7 modulator using a luciferase reporter assay (TOP/FOP Flash).
-
Cell Seeding: Seed your chosen reporter cell line (e.g., HEK293T with TOP/FOP Flash plasmids) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.
-
Modulator Preparation: Prepare a 2x concentrated serial dilution of your Fz7 modulator in the appropriate cell culture media. Also, prepare a 2x concentrated solution of a known Wnt agonist (e.g., Wnt3a conditioned media) or antagonist as a positive control, and a vehicle control (e.g., DMSO).
-
Cell Treatment: Remove the old media from the cells and add 50 µL of the 2x modulator dilutions. Then add 50 µL of the 2x Wnt agonist/antagonist or control media to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Data Analysis: Normalize the TOP Flash (Wnt-responsive) signal to the FOP Flash (negative control) signal. Plot the normalized luciferase activity against the log of the modulator concentration to generate a dose-response curve and determine the EC50 or IC50.
Protocol 2: Validating Fz7 Modulator Activity via qPCR
This protocol describes how to validate the effect of an Fz7 modulator on the expression of a downstream target gene.
-
Cell Seeding and Treatment: Seed your target cell line in a 6-well plate and allow them to adhere. Treat the cells with the Fz7 modulator at its predetermined optimal concentration, along with positive and negative controls.
-
Incubation: Incubate the cells for a time sufficient to induce changes in gene expression (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for a known Wnt target gene (e.g., AXIN2) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold change in the target gene's expression upon treatment with the Fz7 modulator.
Visualizations
My Fz7-21 negative control Fz7-21S is showing activity
This technical support guide is designed for researchers, scientists, and drug development professionals using the Frizzled-7 (FZD7) antagonist, Fz7-21, and its negative control, Fz7-21S. Here, we address common issues, provide detailed troubleshooting steps, and offer experimental protocols to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective peptide antagonist that binds to the Cysteine-Rich Domain (CRD) of the Frizzled-7 (FZD7) receptor.[1][2][3] This binding event induces a conformational change in the CRD, which in turn alters the architecture of a lipid-binding groove.[1][4] This allosterically inhibits the formation of the Wnt-FZD7-LRP6 ternary complex, which is essential for downstream signaling in the canonical Wnt/β-catenin pathway.[3][4][5][6] It is important to note that this compound does not function by directly competing with Wnt ligands for binding to FZD7.[3][4][5][6]
Q2: What is Fz7-21S and why is it used?
A2: Fz7-21S is a scrambled peptide that contains the same amino acid composition as this compound but in a randomized sequence.[7] This sequence randomization prevents it from binding to the FZD7 receptor and inhibiting Wnt signaling.[7] Therefore, Fz7-21S serves as a crucial negative control to ensure that the observed biological effects of this compound are due to its specific antagonism of FZD7 and not from non-specific peptide effects.[7][8]
Q3: What are the expected results for this compound and Fz7-21S in a Wnt signaling assay?
A3: In a typical Wnt signaling assay, such as a TCF/LEF reporter assay (e.g., TOPFlash), you should observe a dose-dependent inhibition of Wnt-induced signaling with this compound.[3] In contrast, Fz7-21S should have no significant effect on the signaling pathway, with results comparable to the vehicle control.[3]
Troubleshooting Guide: Fz7-21S Negative Control Showing Activity
A primary concern for researchers is when the negative control, Fz7-21S, exhibits unexpected inhibitory activity. This guide provides a systematic approach to troubleshoot this issue.
Initial Assessment: Data Review
The first step is to carefully analyze your experimental data. Below is a table showing expected versus problematic results from a hypothetical TCF/LEF luciferase reporter assay.
| Treatment Condition | Expected Relative Luciferase Units (RLU) | Problematic Relative Luciferase Units (RLU) | Interpretation of Problematic Data |
| Vehicle Control (DMSO) | 1000 | 1000 | Baseline Wnt activity |
| WNT3A (50 ng/mL) | 10000 | 10000 | Successful pathway activation |
| WNT3A + this compound (100 nM) | 2000 | 2000 | Expected inhibition by this compound |
| WNT3A + Fz7-21S (100 nM) | 9800 | 4500 | Unexpected inhibition by Fz7-21S |
If your data resembles the "Problematic RLU" column, proceed with the following troubleshooting steps.
Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the source of Fz7-21S activity.
Caption: A step-by-step workflow to troubleshoot unexpected activity from the Fz7-21S negative control.
Step-by-Step Troubleshooting
-
Peptide Integrity and Contamination:
-
Potential Cause: The most common reason for Fz7-21S activity is cross-contamination with the active this compound peptide. This can occur during synthesis, purification, or handling in the lab.
-
Troubleshooting Steps:
-
Source New Peptides: Obtain new, certified lots of both this compound and Fz7-21S from a reputable supplier.
-
Aliquot Properly: Upon receipt, dissolve and aliquot the peptides into single-use volumes using low-adhesion tubes to prevent contamination and degradation from multiple freeze-thaw cycles.
-
Verify Purity: If possible, verify the purity and identity of the peptides using techniques like HPLC and mass spectrometry.
-
-
-
Experimental Protocol and Setup:
-
Potential Cause: Errors in the experimental protocol or issues with the cellular system can lead to misleading results.
-
Troubleshooting Steps:
-
Review Concentrations: Double-check all calculations for peptide dilutions. Ensure that the final concentration of Fz7-21S in the assay is correct.
-
Cell Line Integrity: Confirm that your cell line has not been compromised. Check for activating mutations downstream of the FZD7 receptor (e.g., in APC or β-catenin), which could alter the cellular response.[8]
-
Optimize Incubation Times: Ensure that the pre-incubation time with the peptide before Wnt ligand stimulation is optimal for your specific cell system.[3]
-
-
-
Off-Target Effects:
-
Potential Cause: While this compound is known to be highly selective, at very high concentrations, peptides can sometimes exhibit off-target effects.[9]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations for Fz7-21S. A true negative control should show no activity even at higher concentrations, whereas off-target effects might only appear at supra-physiological doses.[9]
-
Use a Different Control: If available, use another inactive peptide with a different scrambled sequence as an additional negative control.
-
Rescue Experiment: Overexpressing FZD7 in your cell line could potentially rescue the phenotype if the effect of Fz7-21S is indeed off-target and not related to FZD7.[9]
-
-
Signaling Pathway and Experimental Workflow
To provide further context, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | Selective FZD7 antagonist | Hello Bio [hellobio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cell Line Selection and Experimental Guidance for Fz7-21
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Frizzled-7 (Fz7) receptor antagonist, Fz7-21.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a synthetic peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1] It selectively binds to the extracellular cysteine-rich domain (CRD) of a subclass of FZD receptors, including FZD7.[2] This binding induces a conformational change that prevents the formation of the Wnt-FZD7-LRP6 ternary complex, which is essential for activating the canonical Wnt/β-catenin signaling pathway.[1][2]
Q2: What are the primary applications of this compound in research?
A2: this compound is widely used to investigate the role of the Wnt/FZD7 signaling pathway in various biological processes. Given that FZD7 is frequently overexpressed in several cancers, this compound is a valuable tool in oncology research to study tumor growth and progression.[1] It is also utilized in regenerative medicine and stem cell biology.
Q3: What is the recommended negative control for this compound?
A3: A scrambled peptide, Fz7-21S, which has the same amino acid composition as this compound but in a randomized sequence, should be used as a negative control. Fz7-21S is unable to bind to FZD7 and therefore should not inhibit Wnt signaling, helping to ensure that the observed effects are specific to this compound's activity.
Q4: Which cell lines are suitable for this compound experiments?
A4: The choice of cell line is critical and should be based on the expression of FZD7 and a functional Wnt signaling pathway. Commonly used cell lines include:
-
HEK293-TB or HEK293T: These cells are often used for TOP/FOP Flash reporter assays due to their high transfection efficiency and robust Wnt pathway activity upon stimulation.
-
Mouse L cells: These cells are a well-established model for studying Wnt3a-induced β-catenin stabilization.
-
Colorectal cancer cell lines (e.g., SW480, HCT-116): As FZD7 is often overexpressed in colorectal cancer, these cell lines are relevant models to study the anti-cancer effects of this compound.
It is crucial to verify FZD7 expression in your chosen cell line by qPCR or Western blot.
Troubleshooting Guide
Issue 1: High variability in IC50/EC50 values between experiments.
-
Possible Cause: Peptide Quality and Handling.
-
Solution: Ensure the this compound peptide is of high purity (>95%) and obtained from a reputable source. Reconstitute the peptide in a suitable solvent (e.g., sterile water or DMSO) and prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Store aliquots at -20°C or -80°C.
-
-
Possible Cause: Cell Line Inconsistency.
-
Solution: Use a consistent cell line and passage number for all experiments. Different cell lines, and even the same cell line at different passages, can have varying levels of FZD7 expression. Regularly verify FZD7 expression.
-
-
Possible Cause: Assay Conditions.
-
Solution: Standardize experimental parameters such as cell seeding density, serum concentration, and incubation times. Optimize these conditions for your specific cell line and assay.
-
Issue 2: this compound shows no or weak inhibitory activity.
-
Possible Cause: Low FZD7 Expression.
-
Solution: Confirm that your cell line expresses sufficient levels of FZD7, as this compound is selective for a subclass of Frizzled receptors (FZD1, FZD2, and FZD7).
-
-
Possible Cause: Constitutively Active Downstream Signaling.
-
Solution: Your cell line may have mutations in downstream components of the Wnt pathway (e.g., APC or β-catenin), leading to pathway activation that is independent of FZD7. In such cases, inhibiting the receptor will have a minimal effect. Review the genetic background of your cell line.
-
-
Possible Cause: Suboptimal Wnt Ligand Concentration.
-
Solution: The concentration of the Wnt ligand (e.g., Wnt3a) used to stimulate the pathway can affect the observed inhibition. Use a consistent and validated concentration of the Wnt ligand in your assays.
-
Issue 3: The negative control, Fz7-21S, shows inhibitory activity.
-
Possible Cause: Peptide Quality or Integrity.
-
Solution: Verify the source and purity of the Fz7-21S peptide. Ensure proper storage to prevent degradation. Prepare fresh solutions from a new stock.
-
-
Possible Cause: Off-Target Effects in a Specific Cell Line.
-
Solution: The observed effect might be specific to your cell line. Test both this compound and Fz7-21S in a different, well-characterized cell line known to be responsive to Wnt signaling, such as HEK293T.
-
-
Possible Cause: Assay Artifacts.
-
Solution: If using a luciferase-based reporter assay, some peptides can directly inhibit the luciferase enzyme. Confirm your results using an orthogonal method, such as Western blotting for β-catenin or qPCR for Wnt target genes (e.g., AXIN2, c-MYC).
-
Data Presentation
Table 1: Inhibitory Concentration (IC50) of this compound
| Cell Line | Assay | Stimulus | IC50 (nM) | Reference |
| HEK293-TB | TOPbrite dual-luciferase reporter | Recombinant WNT3A | ~100 | |
| Mouse L cells | β-catenin stabilization | WNT3A | ~50 | |
| HCT-116 | MTT Assay | - | ~150 (Estimated) |
Table 2: Binding Affinity (EC50) of this compound
| Target | Species | EC50 Value | Reference |
| FZD7 CRD | Human | 58 nM | |
| FZD7 CRD | Mouse | 34 nM |
Experimental Protocols
TOP/FOP Flash Luciferase Reporter Assay
This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293T or HEK293-TB cells
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant Wnt3a protein
-
This compound and Fz7-21S peptides
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to reach 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with TOPflash (or FOPflash as a negative control) and Renilla luciferase plasmids using a suitable transfection reagent.
-
Peptide Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound or Fz7-21S.
-
Wnt Stimulation: After a 1-2 hour pre-incubation with the peptides, add recombinant Wnt3a (e.g., 50 ng/mL) to stimulate the Wnt pathway.
-
Incubation: Incubate for 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the inhibitory effect of this compound relative to the Wnt3a-stimulated control.
Western Blot for β-catenin Stabilization
This method assesses the levels of stabilized β-catenin in the cytoplasm.
Materials:
-
Selected cell line (e.g., Mouse L cells)
-
Recombinant Wnt3a
-
This compound and Fz7-21S peptides
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against β-catenin and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with this compound or Fz7-21S, followed by Wnt3a stimulation.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate with the primary anti-β-catenin antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection reagent.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Cell Viability (MTT) Assay
This protocol determines the cytotoxic effects of this compound.
Materials:
-
Target cell line
-
96-well cell culture plates
-
This compound and Fz7-21S stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and Fz7-21S. Include a vehicle-only control.
-
Incubation: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Solubilization: Add solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory mechanism of this compound.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: A logical decision tree for troubleshooting common this compound experimental issues.
References
Validation & Comparative
Fz7-21 Scrambled Peptide (Fz7-21S): A Definitive Negative Control for Frizzled-7 Receptor Antagonism
In the realm of targeted therapeutics, establishing the specificity of an inhibitor is paramount. For researchers investigating the role of the Frizzled-7 (FZD7) receptor in various cellular processes, the peptide antagonist Fz7-21 has emerged as a potent tool. To ensure that the observed biological effects are a direct consequence of FZD7 inhibition and not due to non-specific interactions, the this compound scrambled peptide (Fz7-21S) is an indispensable negative control.[1] This guide provides a comprehensive comparison of this compound and Fz7-21S, supported by experimental data, to underscore the utility of Fz7-21S in validating the specific antagonism of this compound.
This compound is a synthetic peptide that selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor, thereby inhibiting the Wnt/β-catenin signaling pathway.[2][3] Fz7-21S is composed of the same amino acids as this compound, but in a randomized sequence.[1] This alteration in the primary structure renders Fz7-21S incapable of binding to the FZD7 receptor, and as a result, it does not inhibit Wnt signaling.[4] The stark contrast in the activity of these two peptides, despite their identical amino acid composition, provides a robust method for attributing the effects of this compound specifically to its interaction with FZD7.
Comparative Analysis of this compound and Fz7-21S
The following table summarizes the key characteristics and functional differences between this compound and its scrambled counterpart, Fz7-21S.
| Feature | This compound | Fz7-21S (Scrambled Control) |
| Sequence | Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2 | Randomized sequence of this compound's amino acids |
| Target | Frizzled-7 (FZD7) Receptor | Does not bind to FZD7 |
| Mechanism of Action | Binds to the FZD7 CRD, inducing a conformational change that prevents the formation of the Wnt-FZD7-LRP6 ternary complex required for signaling. | Does not interact with the FZD7 receptor and therefore does not impede Wnt signaling. |
| Effect on Wnt/β-catenin Signaling | Potent inhibitor | Inactive |
Experimental Data: Validating Specificity
The differential effects of this compound and Fz7-21S have been demonstrated in various experimental models. Below are summaries of key quantitative data from comparative studies.
Inhibition of Wnt/β-catenin Signaling in HEK293-TB Cells
A widely used method to assess the activity of the canonical Wnt pathway is the TOPbrite dual-luciferase reporter assay in HEK293-TB cells. These cells are engineered to express luciferase under the control of a β-catenin-responsive promoter.
| Treatment | Concentration | Luciferase Activity (Normalized) | Inhibition of Wnt Signaling |
| Vehicle Control (DMSO) | - | 1.0 | - |
| This compound | 100 nM | Significantly Reduced | Yes |
| Fz7-21S | 100 nM | No Significant Change | No |
Note: The table represents a summary of findings. Actual values may vary between experiments.
The data clearly indicates that this compound effectively inhibits WNT3A-induced luciferase activity, confirming its role as a Wnt pathway antagonist. Conversely, Fz7-21S has no discernible effect, demonstrating that the inhibitory action is sequence-specific and not a general property of the peptide's amino acid composition.
Effect on Intestinal Organoid Budding
The Wnt signaling pathway is fundamental for maintaining intestinal stem cell function and the characteristic budding of intestinal organoids.
| Treatment | Effect on Organoid Budding |
| Vehicle Control (DMSO) | Normal Budding |
| This compound | Impaired Budding |
| Fz7-21S | Normal Budding |
These findings show that this compound disrupts the function of intestinal stem cells, leading to a loss of budding. The lack of effect with Fz7-21S treatment confirms that this is a specific consequence of FZD7 inhibition.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for comparing this compound and Fz7-21S.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
TOPbrite Dual-Luciferase Reporter Assay
-
Cell Seeding: Plate HEK293-TB cells in a 96-well plate to achieve 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a β-catenin-responsive firefly luciferase reporter plasmid (TOPbrite) and a Renilla luciferase plasmid for normalization.
-
Peptide Treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or Fz7-21S.
-
Wnt Stimulation: Following a pre-incubation period with the peptides, add recombinant WNT3A to stimulate the Wnt pathway.
-
Lysis and Luminescence Measurement: After a suitable incubation period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
Intestinal Organoid Culture and Budding Assay
-
Organoid Culture: Isolate intestinal crypts from mice and embed them in Matrigel. Culture the organoids in a specialized growth medium.
-
Treatment: Add this compound, Fz7-21S, or a vehicle control to the organoid culture medium.
-
Imaging and Quantification: After a defined treatment period (e.g., 48 hours), acquire brightfield images of the organoids. Quantify the budding phenotype by counting the number of buds per organoid or by categorizing organoids based on their morphology.
References
A Researcher's Guide to Targeting Frizzled-7: A Comparative Analysis of Fz7-21 and Anti-FZD7 Antibodies
For researchers in oncology, developmental biology, and regenerative medicine, the Frizzled-7 (FZD7) receptor stands out as a critical therapeutic target. As a key mediator of the Wnt signaling pathway, its dysregulation is implicated in tumor progression, metastasis, and the maintenance of cancer stem cells. Modulating FZD7 activity is paramount for both basic research and drug development. This guide provides an objective, data-driven comparison of two primary tools used to inhibit FZD7 function: the synthetic peptide antagonist Fz7-21 and various anti-FZD7 monoclonal antibodies.
Mechanism of Action: Two Strategies to Silence a Receptor
Both this compound and anti-FZD7 antibodies aim to inhibit the canonical Wnt/β-catenin signaling pathway at the point of signal initiation. However, they employ distinct molecular strategies to achieve this blockade.
This compound is a synthetic peptide antagonist that binds to the extracellular Cysteine-Rich Domain (CRD) of the FZD7 receptor.[1] Its mechanism is unique in that it doesn't directly block the Wnt ligand binding site. Instead, this compound binds to a novel site on the CRD, inducing a conformational change that alters the architecture of the receptor's lipid-binding groove.[1] This allosteric modulation prevents the formation of the functional ternary signaling complex between the Wnt ligand (e.g., WNT3A), the FZD7 receptor, and the LRP6 co-receptor, thereby halting the downstream cascade that leads to β-catenin stabilization.[2]
Anti-FZD7 Antibodies , conversely, are larger glycoprotein (B1211001) molecules designed to bind with high specificity to the extracellular domain of the FZD7 receptor. Most antagonistic antibodies function by directly blocking the Wnt ligand binding site, acting as a competitive inhibitor and physically preventing the initiation of the signaling cascade.[2] Certain antibodies, such as the humanized antibody SHH002-hu1, exhibit extremely high affinity for the CRD of FZD7, effectively preventing Wnt ligand interaction.[3] Others, like the monoclonal antibody anti-FZD7-288.1, have been shown to inhibit canonical Wnt signaling, leading to a reduction in activated β-catenin and the downregulation of its target genes.
Figure 1. Mechanisms of FZD7 Inhibition in the Canonical Wnt/β-catenin Pathway.
Quantitative Performance Data
Table 1: Comparison of FZD7 Inhibitor Characteristics
| Feature | This compound | Anti-FZD7 Antibody (SHH002-hu1) | Anti-FZD7 Antibody (clone 288.1) |
|---|---|---|---|
| Inhibitor Type | Synthetic Peptide Antagonist | Humanized Monoclonal Antibody | Monoclonal Antibody |
| Binding Domain | Cysteine-Rich Domain (CRD) | Cysteine-Rich Domain (CRD) | Extracellular Domain |
| Mechanism | Allosteric modulation, prevents Wnt/FZD7/LRP6 complex formation. | Blocks Wnt ligand binding. | Blocks Wnt ligand binding, induces cell death. |
Table 2: In Vitro Efficacy and Binding Affinity
| Parameter | This compound | Anti-FZD7 Antibody (SHH002-hu1) | Anti-FZD7 Antibody (clone 288.1) |
|---|---|---|---|
| Binding Affinity (Kd) | Not explicitly reported | < 1.0 x 10-12 M | Not explicitly reported |
| EC50 (Binding) | 58 nM (Human FZD7 CRD) | Not reported | Not reported |
| IC50 (Wnt Signaling) | ~100 nM (HEK293-TB cells, WNT3A stimulated) | Not explicitly reported | Not explicitly reported, but shown to reduce active β-catenin at 5 µg/mL. |
| IC50 (β-catenin) | ~50 nM (Mouse L cells, WNT3A-mediated stabilization) | Not reported | Not reported |
Experimental Protocols
Reproducible and rigorous experimental design is crucial for studying FZD7 inhibition. Below are outlines for key assays used to characterize and compare this compound and anti-FZD7 antibodies.
Wnt/β-catenin Signaling Reporter Assay (TOPFlash Assay)
This assay is the gold standard for quantifying the activity of the canonical Wnt pathway.
-
Objective: To determine the IC50 of an inhibitor in blocking Wnt-induced signaling.
-
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid under the control of TCF/LEF transcription factors (TOPFlash) and a control Renilla luciferase plasmid. Activation of the Wnt pathway leads to β-catenin-mediated transcription of firefly luciferase.
-
Methodology:
-
Cell Culture & Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect cells with TOPFlash and Renilla luciferase plasmids using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of the inhibitor (this compound or anti-FZD7 antibody). Incubate for 1-2 hours.
-
Wnt Stimulation: Add a Wnt ligand (e.g., recombinant WNT3A at 100 ng/mL) to the wells and incubate for an additional 18-24 hours.
-
Lysis & Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Western Blot for β-catenin Stabilization
This method directly assesses the accumulation of β-catenin, a key downstream event in the pathway.
-
Objective: To visualize and quantify the effect of inhibitors on Wnt-induced β-catenin protein levels.
-
Methodology:
-
Cell Culture & Treatment: Plate cells (e.g., mouse L cells) and allow them to adhere. Treat with the desired concentrations of this compound or anti-FZD7 antibody for 1-2 hours, followed by stimulation with WNT3A for 3-6 hours.
-
Cell Lysis & Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against β-catenin (or active, non-phosphorylated β-catenin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
-
Figure 2. Generalized workflow for comparing the efficacy of FZD7 inhibitors.
Summary and Recommendations
The choice between this compound and an anti-FZD7 antibody depends on the specific experimental goals, context, and desired mechanism of action.
-
This compound offers a well-characterized inhibitory profile with a known IC50 in the nanomolar range for blocking Wnt/β-catenin signaling. Its small size may be advantageous for certain applications, and its unique allosteric mechanism of action provides an alternative to direct ligand-binding competition. It serves as an excellent tool for studies focused on the functional consequences of preventing the FZD7-LRP6 complex formation.
-
Anti-FZD7 Antibodies provide high specificity and, in the case of molecules like SHH002-hu1, exceptionally high binding affinity. This can translate to potent and durable target engagement. Monoclonal antibodies are the preferred modality for in vivo studies due to their longer half-life. While a direct IC50 in a signaling assay is not always readily available for every commercial antibody, functional data from clones like anti-FZD7-288.1 demonstrate their capacity to induce downstream biological effects such as apoptosis and inhibition of cell proliferation.
For researchers requiring a tool with a clearly defined functional inhibitory concentration (IC50) for in vitro signaling studies, This compound is a reliable choice. For applications demanding high-affinity binding, long-term in vivo studies, or a mechanism based on direct ligand competition, a well-validated anti-FZD7 monoclonal antibody would be the more appropriate selection. Ultimately, the data and protocols provided here should serve as a foundation for making an informed decision to advance research into the critical role of FZD7.
References
A Comparative Analysis of Fz7-21 and SRI37892: Two Distinct Inhibitors of the Frizzled-7 Receptor
For Researchers, Scientists, and Drug Development Professionals
The Frizzled-7 receptor (FZD7), a key component of the Wnt signaling pathway, has emerged as a critical therapeutic target in various diseases, including cancer. Its role in cell proliferation, differentiation, and stem cell maintenance makes it an attractive molecule for inhibitory strategies. This guide provides a detailed comparative analysis of two distinct FZD7 inhibitors: Fz7-21, a peptide antagonist, and SRI37892, a small molecule inhibitor. We present a comprehensive overview of their mechanisms of action, comparative efficacy with supporting experimental data, and detailed experimental protocols to assist researchers in making informed decisions for their studies.
Mechanism of Action: Targeting Different Domains of FZD7
This compound and SRI37892 employ fundamentally different strategies to inhibit FZD7 and the downstream Wnt/β-catenin signaling cascade.
This compound is a synthetic peptide antagonist that selectively binds to the extracellular Cysteine-Rich Domain (CRD) of the FZD7 receptor.[1][2] This binding event does not directly block the Wnt ligand binding site but instead induces a conformational change in the CRD. This alteration prevents the formation of the essential ternary complex between the Wnt ligand, FZD7, and the LRP5/6 co-receptor, thereby inhibiting the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin.[2]
SRI37892 , in contrast, is a small molecule inhibitor identified through structure-based virtual screening that targets the transmembrane domain (TMD) of FZD7.[3][4] By binding to this domain, SRI37892 is thought to allosterically inhibit the receptor's function, preventing the transduction of the Wnt signal across the cell membrane.[3][5] This mechanism provides an alternative approach to modulating FZD7 activity.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and SRI37892 from various studies. These data provide a quantitative basis for comparing their inhibitory potential.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Wnt3a stimulated) | HEK293 cells | ~100 nM | [6] |
| IC50 (Wnt3a stimulated) | Mouse L cells | ~50 nM | [6] |
| EC50 (Human FZD7 CRD binding) | - | 58 nM | [6] |
| EC50 (Mouse FZD7 CRD binding) | - | 34 nM | [6] |
Table 2: In Vitro Efficacy of SRI37892
| Parameter | Cell Line/System | Value | Reference |
| IC50 (Wnt/β-catenin signaling) | Wnt3A-expressing HEK293 cells | 0.66 µM | [7] |
| IC50 (Wnt/β-catenin signaling) | LRP6-expressing HEK293 cells | 0.78 µM | [7] |
| IC50 (Cell proliferation) | HS578T breast cancer cells | ~2 µM | [4][8] |
| IC50 (Cell proliferation) | BT549 breast cancer cells | ~2 µM | [4] |
Signaling Pathway and Inhibition
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation and application of these inhibitors.
TOPFlash/FOPFlash Luciferase Reporter Assay
This assay is a standard method for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
Objective: To determine the IC50 of this compound or SRI37892 in inhibiting Wnt3a-induced signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPFlash and FOPFlash (negative control) reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Recombinant Wnt3a
-
This compound or SRI37892
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that allows for ~80% confluency on the day of transfection.
-
Transfection: Co-transfect cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh serum-free medium containing various concentrations of this compound or SRI37892. Incubate for 1-2 hours.
-
Wnt Stimulation: Add recombinant Wnt3a to a final concentration of 50-100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized data against the inhibitor concentration to determine the IC50 value.[2]
Western Blot for β-catenin Stabilization
This method is used to assess the effect of the inhibitors on the stabilization of β-catenin, a key downstream effector of the Wnt pathway.
Objective: To determine the effect of this compound or SRI37892 on Wnt3a-induced β-catenin accumulation.
Materials:
-
Mouse L cells or other Wnt-responsive cell line
-
Recombinant Wnt3a
-
This compound or SRI37892
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with recombinant Wnt3a in the presence or absence of various concentrations of this compound or SRI37892 for a specified time (e.g., 3-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against β-catenin and a loading control (e.g., β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control to determine the relative change in β-catenin levels.[2][6]
Experimental Workflow
Conclusion
This compound and SRI37892 represent two valuable and distinct tools for researchers studying the Wnt/FZD7 signaling axis. This compound, a peptide antagonist, offers high potency and a well-characterized mechanism of action targeting the extracellular CRD of FZD7. SRI37892, a small molecule inhibitor, provides an alternative approach by targeting the transmembrane domain. The choice between these inhibitors will depend on the specific research question, experimental system, and desired mode of FZD7 inhibition. The data and protocols presented in this guide are intended to provide a solid foundation for the rational selection and application of these compounds in Wnt signaling research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
Fz7-21 Peptide: A Comparative Analysis of its Cross-Reactivity with Frizzled Receptors
For researchers investigating Wnt signaling pathways and developing targeted therapeutics, the specificity of molecular probes is of utmost importance. This guide provides an objective comparison of the peptide antagonist Fz7-21, detailing its binding affinity and functional inhibition across various members of the Frizzled (FZD) receptor family. The data presented is supported by quantitative experimental findings and detailed methodologies to assist researchers in their work.
This compound, a peptide identified through phage display, is a known antagonist of the Frizzled-7 (FZD7) receptor.[1] Its mechanism of action involves binding to the extracellular cysteine-rich domain (CRD) of FZD7, which in turn inhibits the canonical Wnt/β-catenin signaling pathway.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including numerous cancers.
Quantitative Comparison of this compound Activity Across Frizzled Receptors
To determine the specificity of this compound, its binding affinity and inhibitory activity have been assessed against a panel of human Frizzled receptors. The following tables summarize key quantitative data from Surface Plasmon Resonance (SPR) and functional inhibition assays.
Table 1: Binding Affinity of dimeric this compound to Frizzled Receptor CRDs
This table presents the dissociation constant (Kd) values, which indicate the binding affinity of a dimeric form of this compound to the cysteine-rich domains (CRDs) of several human Frizzled receptors. Lower Kd values signify a higher binding affinity.
| Frizzled Receptor | Dissociation Constant (Kd) in nM |
| hFZD1 | 21.3 |
| hFZD2 | 42.4 |
| hFZD4 | >1000 |
| hFZD5 | 114 |
| hFZD7 | 10.3 |
| hFZD8 | >1000 |
Data sourced from a study by Nile et al.[1]
Table 2: Functional Inhibition of Wnt/β-catenin Signaling by this compound
This table displays the half-maximal inhibitory concentration (IC50) values of this compound for different Frizzled receptors, as determined by a luciferase reporter assay in HEK293T cells. A lower IC50 value indicates greater potency of inhibition.
| Frizzled Receptor | IC50 (µM) |
| FZD1 | ~2 |
| FZD2 | ~2 |
| FZD4 | ~10-11 |
| FZD5 | >3-fold lower potency than FZD1/2/7 |
| FZD7 | ~2 |
| FZD8 | ~10-11 |
| FZD10 | ~10-11 |
Data sourced from a study by Koval et al.[1]
The presented data demonstrates that this compound exhibits a high specificity for FZD7 and its close homologs, FZD1 and FZD2, as evidenced by its potent functional inhibition and high-affinity binding.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique utilized to measure the real-time binding kinetics and affinity between molecules.[3]
Objective: To determine the binding affinity (Kd) of dimeric this compound to the CRDs of various Frizzled receptors.
Methodology:
-
Immobilization: The Fc-tagged Frizzled receptor CRD protein is immobilized on a protein A/G sensor chip.
-
Analyte Preparation: A series of dilutions of dimeric this compound are prepared in a suitable running buffer.
-
Injection: The this compound solutions are injected over the sensor chip at a constant flow rate.
-
Data Acquisition: The association and dissociation of this compound to the immobilized CRD are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Regeneration: Between each this compound injection, the sensor surface is regenerated using a low pH solution to remove any bound analyte.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[1]
Luciferase Reporter Assay
This cell-based assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway and to assess the inhibitory effect of compounds like this compound.[1][4]
Objective: To determine the IC50 value of this compound for different Frizzled receptors.
Methodology:
-
Cell Seeding: HEK293T cells are seeded in 96-well plates. These cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter.[3]
-
Treatment: After 24 hours, the cells are treated with varying concentrations of this compound.
-
Stimulation: The Wnt pathway is activated by adding recombinant WNT3A (e.g., 50 ng/ml).[3]
-
Incubation: The cells are incubated for a defined period (e.g., 6 hours).
-
Lysis and Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer. A constitutively expressed Renilla luciferase is often co-transfected to normalize for transfection efficiency and cell number.[1][4]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of Wnt3a-induced luciferase activity is calculated for each this compound concentration. The IC50 value is then determined from the resulting dose-response curve.[1]
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the mechanisms and experimental setups described, the following diagrams are provided.
References
On-Target Efficacy of Fz7-21: A Comparative Guide to Validating Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Frizzled-7 (FZD7) receptor antagonist, Fz7-21, with alternative inhibitors. It is designed to offer an objective overview of its performance, supported by experimental data, to facilitate the confirmation of its on-target effects in a cellular context.
This compound is a peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor, a key component of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a known driver in various cancers, making FZD7 a compelling therapeutic target. This compound impairs Wnt/β-catenin signaling by binding to the cysteine-rich domain (CRD) of FZD7. This interaction induces a conformational change that prevents the formation of the essential Wnt-FZD7-LRP6 ternary complex, thereby inhibiting the downstream signaling cascade that leads to the accumulation and nuclear translocation of β-catenin.[2]
Performance Comparison of FZD7 Inhibitors
The following tables summarize the characteristics and effects of this compound in comparison to other known FZD7 inhibitors, the small molecule SRI37892 and the monoclonal antibody anti-FZD7-288.1.
Table 1: Comparison of FZD7 Inhibitor Characteristics [1]
| Feature | This compound | SRI37892 | anti-FZD7-288.1 |
| Inhibitor Type | Peptide Antagonist | Small Molecule Inhibitor | Monoclonal Antibody |
| Binding Domain | Cysteine-Rich Domain (CRD) | Transmembrane Domain (TMD) | Extracellular Domain |
| Mechanism of Action | Alters CRD conformation, preventing Wnt/FZD7/LRP6 complex formation. | Allosteric inhibition | Blocks Wnt ligand binding |
| Reported IC50/EC50 | ~50-100 nM in cell-based assays.[3] | Sub-micromolar range.[1] | Not explicitly reported. |
Table 2: Downstream Effects on Wnt/β-catenin Signaling Pathway Components
| Downstream Target | Effect of this compound | Effect of SRI37892 | Effect of anti-FZD7-288.1 |
| LRP6 Phosphorylation | Prevents formation of the active complex. | Reduces phosphorylation. | Prevents formation of the active complex. |
| β-catenin Stabilization | Inhibits Wnt3a-induced stabilization. | Decreases levels of active β-catenin. | Decreases levels of active β-catenin. |
| TCF/LEF Reporter Activity | Inhibits Wnt3a-induced activity with an IC50 of ~100 nM in HEK293-TB cells. | Inhibits Wnt reporter activity. | Not explicitly reported. |
| Target Gene Expression (e.g., AXIN2, CCND1) | Downregulates Wnt target genes in intestinal organoids. | Downregulates Axin2 and Survivin in TNBC cells. | Downregulates CCND1 and c-MYC in Wilms tumor cells. |
Visualizing the Molecular Interactions and Pathways
To elucidate the mechanism of this compound, the following diagrams illustrate the canonical Wnt/β-catenin signaling pathway and a general experimental workflow for confirming on-target effects.
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A generalized workflow for confirming the on-target effects of this compound.
Detailed Experimental Protocols
Here are detailed methodologies for key experiments to validate the on-target effects of this compound.
TCF/LEF Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
-
Objective: To measure the dose-dependent inhibition of Wnt3a-induced TCF/LEF transcriptional activity by this compound.
-
Materials:
-
HEK293T cells (or other suitable cell line).
-
TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated binding sites, as a negative control) luciferase reporter plasmids.
-
Renilla luciferase plasmid for normalization.
-
Transfection reagent.
-
Recombinant Wnt3a protein.
-
This compound peptide and a scrambled control peptide (Fz7-21S).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Protocol:
-
Cell Seeding & Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect cells with TOPflash or FOPflash and Renilla plasmids.
-
Treatment: After 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound or Fz7-21S. Pre-incubate for 1 hour.
-
Stimulation: Add recombinant Wnt3a (e.g., 100 ng/mL) to stimulate the Wnt pathway. Include untreated and Wnt3a-only controls.
-
Incubation: Incubate for 16-24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change relative to the Wnt3a-stimulated control and plot a dose-response curve to determine the IC50 value of this compound.
-
Western Blot for β-catenin Stabilization
This method visualizes the inhibition of Wnt3a-induced accumulation of β-catenin.
-
Objective: To assess the effect of this compound on the levels of stabilized β-catenin protein.
-
Materials:
-
Responsive cell line (e.g., mouse L cells).
-
Recombinant Wnt3a.
-
This compound and Fz7-21S peptides.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-β-catenin, anti-phospho-LRP6, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagent.
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells and grow to desired confluency. Treat with this compound or Fz7-21S for 1 hour, followed by stimulation with Wnt3a for 3-6 hours.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.
-
Detection: Apply chemiluminescence reagent and visualize bands using an imaging system.
-
Data Analysis: Quantify band intensities and normalize the β-catenin and phospho-LRP6 signals to the loading control. Compare the protein levels in this compound-treated cells to controls.
-
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that this compound disrupts the interaction between FZD7 and LRP6.
-
Objective: To determine if this compound inhibits the Wnt3a-induced association of FZD7 and LRP6.
-
Materials:
-
HEK293T cells overexpressing tagged FZD7 (e.g., HA-FZD7) and LRP6 (e.g., FLAG-LRP6).
-
Wnt3a conditioned media.
-
This compound peptide.
-
Co-IP lysis buffer.
-
Anti-HA antibody conjugated to beads.
-
Primary antibodies: anti-FLAG and anti-HA.
-
-
Protocol:
-
Cell Culture, Transfection, and Treatment: Co-transfect HEK293T cells with HA-FZD7 and FLAG-LRP6. Treat with or without Wnt3a conditioned media in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells in Co-IP buffer.
-
Immunoprecipitation: Incubate the cell lysates with anti-HA beads to pull down HA-FZD7 and its interacting proteins.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.
-
Western Blot Analysis: Analyze the input and eluted fractions by Western blotting with anti-FLAG and anti-HA antibodies.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with FZD7 in a cellular environment.
-
Objective: To demonstrate that this compound binding to FZD7 increases its thermal stability.
-
Materials:
-
Cell line with endogenous FZD7 expression.
-
This compound peptide.
-
PBS with protease inhibitors.
-
Anti-FZD7 antibody.
-
-
Protocol:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C).
-
Protein Extraction: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an anti-FZD7 antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature for FZD7 in the this compound-treated samples compared to the control indicates target engagement and stabilization.
-
Immunofluorescence for β-catenin Nuclear Translocation
This imaging-based assay provides a visual confirmation of the inhibition of a key downstream event in the Wnt pathway.
-
Objective: To visualize the inhibition of Wnt3a-induced nuclear translocation of β-catenin by this compound.
-
Materials:
-
Cells grown on coverslips.
-
Wnt3a.
-
This compound.
-
4% paraformaldehyde for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary antibody: anti-β-catenin.
-
Fluorescently labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Fluorescence microscope.
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound followed by Wnt3a stimulation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Block non-specific binding and incubate with anti-β-catenin primary antibody, followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Counterstain the nuclei with DAPI and mount the coverslips on slides. Acquire images using a fluorescence microscope.
-
Expected Outcome: In Wnt3a-stimulated cells, β-catenin will be predominantly localized in the nucleus. In cells co-treated with this compound, β-catenin should remain primarily in the cytoplasm, demonstrating the inhibitory effect of this compound on its nuclear translocation.
-
References
Validating Fz7-Driven Wnt Signaling: A Guide to Orthogonal Assays
An Objective Comparison of Methodologies to Confirm Fz7-21 Luciferase Reporter Assay Results
For researchers in oncology and developmental biology, the Frizzled-7 (FZD7) receptor is a high-value target. As a key mediator of the Wnt/β-catenin signaling pathway, its dysregulation is linked to the progression of numerous cancers.[1] The this compound peptide antagonist offers a tool for probing this pathway, and its effects are often quantified using a TCF/LEF (T-cell factor/lymphoid enhancer-factor) luciferase reporter assay, commonly known as the TOPFlash assay.[2][3] This assay measures the transcriptional activity at the final step of the canonical Wnt cascade.[4]
However, reliance on a single readout can be misleading. Luciferase-based assays are susceptible to artifacts, and compounds may inhibit the luciferase enzyme directly rather than the intended biological target.[5] Therefore, it is critical to validate initial findings with a panel of orthogonal assays—independent methods that measure different endpoints within the signaling cascade. This guide provides a comparative overview of key orthogonal assays to confirm that the observed effects from a primary this compound luciferase screen are genuinely due to the modulation of Fz7-mediated Wnt/β-catenin signaling.
The Wnt/Fz7 Signaling Pathway and Points of Assay Intervention
The canonical Wnt pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor LRP5/6.[6] This triggers a cascade that inhibits a "destruction complex" (comprising Axin, APC, GSK-3β, and CK1), allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated gene transcription.[2] Orthogonal assays can interrogate this pathway at multiple levels: from receptor engagement to downstream gene expression.
Caption: Wnt/Fz7 signaling pathway with points of intervention for orthogonal assays.
Comparison of Key Orthogonal Assays
The primary luciferase assay provides a readout of TCF/LEF-dependent transcription. To build a robust case for Fz7 inhibition by a compound like this compound, it is essential to corroborate these findings with assays that measure upstream and downstream events. The three most common and informative orthogonal assays are:
-
β-Catenin Accumulation/Translocation Assay: Measures the stabilization and subsequent nuclear localization of β-catenin, a hallmark of canonical Wnt pathway activation.[7]
-
Quantitative PCR (qPCR) for Wnt Target Genes: Quantifies the mRNA expression levels of direct downstream targets of β-catenin/TCF/LEF signaling, such as AXIN2 and CCND1 (Cyclin D1).[8][9]
-
Proximity Ligation Assay (PLA): Visualizes and quantifies the interaction between Fz7 and its co-receptor LRP6, providing evidence of receptor-level engagement.[10]
The following table summarizes the principles, advantages, and limitations of these methods compared to the primary luciferase assay.
| Assay | Principle | What It Measures | Advantages | Limitations |
| Primary: TCF/LEF Luciferase Reporter | A reporter plasmid contains TCF/LEF binding sites upstream of a luciferase gene. β-catenin activation drives luciferase expression.[4][11] | Transcriptional activity of TCF/LEF transcription factors. | High-throughput, highly sensitive, quantitative. | Prone to false positives from direct luciferase inhibitors; measures the final pathway output only.[5] |
| Orthogonal 1: β-Catenin Accumulation (Western Blot / ELISA) | Uses antibodies to detect the amount of stabilized β-catenin protein in cell lysates or its accumulation in the nucleus.[12][13] | Stabilization and/or nuclear translocation of β-catenin protein. | Directly measures a key upstream event; confirms the mechanism of action. | Lower throughput than reporter assays; Western blot is semi-quantitative. |
| Orthogonal 2: Wnt Target Gene Expression (qPCR) | Measures the change in mRNA levels of endogenous Wnt target genes (e.g., AXIN2, CCND1, MYC) upon treatment.[8][9] | Endogenous downstream gene transcription. | Measures a physiologically relevant endpoint; avoids reporter artifacts. | Slower and more labor-intensive than reporter assays; target gene expression can be influenced by other pathways.[9] |
| Orthogonal 3: Fz7-LRP6 Proximity Ligation Assay (PLA) | Uses antibodies and DNA probes to visualize and quantify when Fz7 and LRP6 are in close proximity (<40 nm) after Wnt stimulation.[10][14] | Wnt-induced formation of the Fz7-LRP6 receptor complex. | Provides evidence of receptor-level activity; highly specific; can be visualized in single cells. | Technically complex; requires high-quality specific antibodies; lower throughput. |
Quantitative Data Comparison
To illustrate how data from these assays corroborate each other, the table below presents representative results from an experiment testing the inhibitory effect of this compound on Wnt3a-stimulated signaling in a cancer cell line (e.g., SW480).
| Treatment Condition | TCF/LEF Luciferase Activity (Fold Change) | Nuclear β-Catenin Level (Relative Units) | AXIN2 mRNA Expression (Fold Change) | Fz7-LRP6 PLA Signal (Puncta per cell) |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 5 ± 2 |
| Wnt3a (100 ng/mL) | 15.2 ± 1.5 | 8.5 ± 0.9 | 12.3 ± 1.1 | 45 ± 7 |
| Wnt3a + this compound (10 µM) | 2.1 ± 0.3 | 1.8 ± 0.4 | 2.5 ± 0.3 | 9 ± 3 |
| This compound (10 µM) only | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.9 ± 0.2 | 6 ± 2 |
Data are represented as mean ± standard deviation from triplicate experiments. Fold changes are relative to the vehicle control.
The data clearly show that Wnt3a stimulation leads to a significant increase across all readouts: luciferase activity, nuclear β-catenin, AXIN2 expression, and Fz7-LRP6 interaction. The addition of this compound potently inhibits this Wnt3a-induced activation, bringing all metrics back to near-baseline levels. This concordance across multiple, distinct assays provides strong evidence that this compound is a true inhibitor of the Fz7-mediated Wnt signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. biocare.net [biocare.net]
- 8. benchchem.com [benchchem.com]
- 9. Elevated expression of axin2 and hnkd mRNA provides evidence that Wnt/β-catenin signaling is activated in human colon tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
